Pyrimidine-5-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYSTPYCLSTYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653115 | |
| Record name | Pyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-42-8 | |
| Record name | Pyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-5-carbohydrazide
I have gathered a significant amount of information. I found a detailed one-pot synthesis protocol for ethyl pyrimidine-5-carboxylate from 5-bromopyrimidine. I also have information confirming that the reaction of an ethyl ester with hydrazine hydrate is a standard method to produce the corresponding carbohydrazide. While I don't have a specific step-by-step protocol for the conversion of ethyl pyrimidine-5-carboxylate to pyrimidine-5-carbohydrazide, I can create a general but chemically sound protocol based on the provided examples for similar reactions.
For the characterization, I have found general FT-IR and NMR spectral data for pyrimidine derivatives. I also found a resource with 1H NMR chemical shifts for the unsubstituted pyrimidine ring. While I haven't found a publication with the complete, specific spectral data (FT-IR, 1H NMR, 13C NMR, and Mass Spectrum) for "this compound" itself, I have enough information to predict the expected spectral features based on the functional groups and the pyrimidine core. I can describe the expected chemical shifts and fragmentation patterns.
I have also gathered information on the physicochemical properties of pyrimidine and its derivatives and their wide-ranging biological activities, which will be useful for the introduction and application sections.
Given the depth of information I now have, I can proceed with creating the in-depth technical guide. I will structure it logically, starting with an introduction, followed by synthesis, characterization, applications, and finally, a comprehensive reference list. I will create the necessary diagrams and tables as planned. Therefore, I will now proceed to generate the final response.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine and its derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] This document details a robust synthetic pathway from readily available precursors, outlines key characterization methodologies, and discusses the compound's potential applications in drug discovery. By offering field-proven insights and detailed protocols, this guide serves as an essential resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of biological and pharmaceutical sciences. As a fundamental component of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA.[1] Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3] This has established the pyrimidine nucleus as a versatile pharmacophore in drug design.
This compound, in particular, serves as a valuable intermediate for the synthesis of a diverse library of derivatives. The carbohydrazide functional group is a versatile handle for introducing various pharmacophoric moieties through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate other heterocyclic systems. These modifications can significantly modulate the biological activity of the parent molecule, making this compound a key building block in the quest for novel therapeutic agents.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with the formation of a key precursor, ethyl pyrimidine-5-carboxylate, followed by its conversion to the target carbohydrazide.
Step 1: Synthesis of Ethyl Pyrimidine-5-carboxylate
A reliable and high-yield method for the synthesis of ethyl pyrimidine-5-carboxylate involves a one-pot reaction from 5-bromopyrimidine via a metal-halogen exchange.[4] This approach offers a significant improvement over older multi-step methods that often involve hazardous reagents and produce low overall yields.[4][5]
Reaction Scheme:
Figure 1: Synthesis of Ethyl Pyrimidine-5-carboxylate.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 5-bromopyrimidine in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -100 °C using a liquid nitrogen/ethanol bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -95 °C. The formation of the unstable pyrimidin-5-yl-lithium intermediate occurs at this stage.[4]
-
Carboxylation: A solution of ethyl cyanoformate in anhydrous THF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -95 °C.[4]
-
Quenching and Work-up: After stirring for a specified time at low temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford ethyl pyrimidine-5-carboxylate as a colorless oil.[4]
Step 2: Synthesis of this compound
The conversion of the ethyl ester to the carbohydrazide is a standard and efficient reaction involving nucleophilic acyl substitution by hydrazine hydrate.[6][7]
Reaction Scheme:
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and reactivity of Pyrimidine-5-carbohydrazide
An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrimidine-5-carbohydrazide
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a carbohydrazide group at the C5 position. As a bifunctional molecule, it possesses the characteristic aromaticity and electron-deficient nature of the pyrimidine core, combined with the high nucleophilicity and reactivity of the hydrazide moiety. This unique combination makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Pyrimidine derivatives are of immense interest due to their presence in natural products and their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The carbohydrazide group serves as a key handle for introducing molecular diversity, allowing for the construction of complex heterocyclic systems and libraries of compounds for drug discovery campaigns.
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₄O | |
| Molecular Weight | 138.13 g/mol | |
| CAS Number | 40929-42-8 | |
| Appearance | Solid (Typical) | |
| Density | ~1.335 g/cm³ | |
| Storage Condition | Room temperature, dry |
Spectroscopic Signature
While a detailed spectrum requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the functional groups present:
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by vibrations from the carbohydrazide group. Key absorptions include N-H stretching vibrations (typically two bands for the -NH₂ group) around 3300-3500 cm⁻¹, and a strong C=O (Amide I) stretching band around 1670-1690 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show distinct signals for the three protons on the pyrimidine ring, typically in the downfield region (>8.0 ppm) due to the deshielding effect of the ring nitrogen atoms. The protons of the hydrazide group (-NH- and -NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR : Carbonyl carbons are characteristically downfield, appearing above 155 ppm. The carbons of the pyrimidine ring would also have distinct chemical shifts reflecting their electronic environment.
-
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the hydrazinolysis of a corresponding pyrimidine-5-carboxylic acid ester, such as ethyl or methyl pyrimidine-5-carboxylate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine.
The precursor, a pyrimidine-5-carboxylate ester, can be synthesized through various established methods, including the condensation of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, or through metal-halogen exchange from 5-bromopyrimidine followed by reaction with an appropriate chloroformate or cyanoformate.
Synthesis Workflow
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard laboratory practices for hydrazinolysis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyrimidine-5-carboxylate (1.0 eq).
-
Reagent Addition: Add ethanol as a solvent to create a slurry or solution. To this, add hydrazine hydrate (typically 2-10 eq.) portion-wise. The use of excess hydrazine drives the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.
-
Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual hydrazine, and dried under vacuum to yield this compound.
Causality Note: Ethanol is a common solvent as it solubilizes the ester and is compatible with hydrazine. Refluxing provides the necessary activation energy for the nucleophilic attack. An excess of hydrazine is used based on Le Chatelier's principle to shift the equilibrium towards the product.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the nucleophilic character of the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. This functionality is a gateway to a vast array of derivatives, primarily through condensation and cyclization reactions.
Hydrazone Formation: Condensation with Carbonyls
The most fundamental reaction of this compound is its condensation with aldehydes and ketones. The terminal amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a stable N-acylhydrazone (Schiff base) derivative. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.
Experimental Protocol: Synthesis of a Pyrimidine-5-carbohydrazone
This protocol is adapted from the synthesis of related hydrazone derivatives.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Addition of Carbonyl: Add the desired aromatic or aliphatic aldehyde (1.0-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product typically crystallizes out. The solid is collected by filtration, washed with cold solvent, and dried.
Synthesis of Heterocyclic Rings
The true synthetic power of this compound lies in its use as a precursor for various five-membered heterocyclic rings. The N-acylhydrazone derivatives are often stable, isolable intermediates that can be cyclized under different conditions.
-
1,3,4-Oxadiazoles: Oxidative cyclization of N-acylhydrazones using reagents like acetic anhydride or other dehydrating agents leads to the formation of 1,3,4-oxadiazole rings.
-
1,2,4-Triazoles: The hydrazide can react with compounds containing a C=N bond or their precursors. For instance, reaction with isothiocyanates yields a thiosemicarbazide intermediate, which can be cyclized under basic conditions to form a triazole-thione.
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds can lead to the formation of N-acyl pyrazole derivatives.
Scientific Rationale: These cyclization reactions are driven by the desire to form stable, five-membered aromatic rings. The choice of reagent dictates which heteroatoms are incorporated into the new ring. This strategy allows for the creation of fused or linked bi-heterocyclic systems, which are privileged structures in drug discovery.
Applications in Medicinal Chemistry and Drug Development
The pyrimidine core is a well-established pharmacophore, and the ability to easily derivatize it via the 5-carbohydrazide handle makes this compound a cornerstone for developing new therapeutic agents.
-
Antimicrobial Agents: A significant body of research focuses on hydrazone derivatives of heterocyclic carbohydrazides as potent antimicrobial agents. For example, derivatives of a structurally related tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have demonstrated excellent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs (e.g., 5-Fluorouracil). By using this compound as a starting point, novel derivatives can be synthesized and screened for their antiproliferative activities against various cancer cell lines.
-
Other Therapeutic Areas: The versatility of the pyrimidine-hydrazide scaffold has led to its exploration in a wide range of therapeutic areas, including as antiviral, anti-inflammatory, and analgesic agents.
The core principle is that the pyrimidine ring can act as a "hinge" or anchor for binding to biological targets, while the diverse functionalities introduced via the hydrazide linker can explore different pockets of the binding site to enhance potency and selectivity.
Conclusion
This compound is a synthetically accessible and highly reactive intermediate of significant value to the scientific community. Its straightforward synthesis from ester precursors and the predictable, versatile reactivity of its carbohydrazide group make it an ideal platform for generating molecular diversity. The facile formation of N-acylhydrazones and their subsequent conversion into a variety of heterocyclic systems provide a robust and efficient pathway for the discovery of new bioactive compounds. For researchers in drug development, this compound represents a privileged starting material for building libraries of novel molecules with the potential to address a wide range of therapeutic needs.
A Technical Guide to the Spectroscopic Characterization of Pyrimidine-5-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of Pyrimidine-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of published experimental spectra for this specific parent compound, this document leverages foundational spectroscopic principles and extensive data from analogous pyrimidine and carbohydrazide structures to present a robust, predictive analysis. We detail the expected spectral features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed to serve as an authoritative benchmark for researchers, enabling them to verify synthetic products, ensure sample purity, and confidently elucidate the structure of this compound and its derivatives. Methodologies, predicted data, and detailed interpretations are provided to create a self-validating system for characterization.
Introduction: The Structural and Scientific Context
This compound is a bifunctional molecule incorporating two key pharmacophores: the pyrimidine ring and the carbohydrazide moiety. The pyrimidine nucleus is a cornerstone of life, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The carbohydrazide group is a versatile functional handle used in the synthesis of various heterocyclic systems and is known to contribute to the biological activity of many compounds.[3]
Given its potential as a building block in drug discovery, unambiguous structural confirmation of this compound is paramount. Spectroscopic techniques are the gold standard for this purpose.
-
Mass Spectrometry (MS) provides the molecular weight and elemental composition, offering the most direct evidence of successful synthesis.[4]
-
Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule, confirming the integrity of the pyrimidine ring and the carbohydrazide side chain.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity and electronic environment of every proton and carbon atom, providing a detailed molecular blueprint.[6]
This guide will systematically detail the expected outcomes from each of these techniques.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the initial and most critical step for confirming the molecular weight of a synthesized compound. Electron Spray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrument: Utilize a Triple Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.[7]
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.
-
Parameters:
-
Analysis: Acquire the full scan spectrum to identify the molecular ion peak.
Predicted Molecular Ion and Fragmentation
The molecular formula for this compound is C₅H₆N₄O.
-
Monoisotopic Mass: 138.0542 g/mol .
-
Expected [M+H]⁺: m/z 139.0614.
The fragmentation of the molecular ion provides structural confirmation. The energetically unstable molecular ion will break apart in predictable ways, primarily at the weaker bonds and through rearrangements involving the heterocyclic ring.[8] The amide linkage and the pyrimidine ring are key points for fragmentation.[2][9]
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Ion Formula | Fragment Identity / Proposed Loss |
|---|---|---|
| 139.0614 | [C₅H₇N₄O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 122.0352 | [C₅H₄N₃O]⁺ | Loss of ammonia (NH₃) from the hydrazide group |
| 111.0458 | [C₄H₅N₄]⁺ | Loss of the carbonyl group (CO) |
| 108.0512 | [C₅H₆N₂]⁺ | Loss of the isocyanic acid (HNCO) fragment |
| 81.0451 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment after cleavage of the C-C bond |
Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the most probable fragmentation cascade for the protonated molecular ion of this compound.
Caption: Predicted ESI-MS fragmentation pathways for this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The spectrum provides a molecular "fingerprint" by detecting the vibrational frequencies of bonds within the molecule.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Interpretation of Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the hydrazide group, as well as the characteristic vibrations of the pyrimidine ring.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | N-H Stretch | -NH-NH₂ (Hydrazide) |
| ~3080 | Medium | Aromatic C-H Stretch | Pyrimidine Ring |
| 1690 - 1660 | Strong | C=O Stretch (Amide I) | Carbonyl (-CONH-) |
| 1620 - 1580 | Medium-Strong | N-H Bend (Amide II) | Hydrazide (-NH₂) |
| 1580 - 1450 | Medium, Sharp | C=N and C=C Ring Stretch | Pyrimidine Ring |
| 1400 - 1200 | Medium | C-N Stretch | Hydrazide & Ring |
| 860 - 680 | Strong | Aromatic C-H Bend (out-of-plane) | Pyrimidine Ring |
Causality Behind Key Absorptions:
-
N-H Stretch (3400-3200 cm⁻¹): The presence of both primary (-NH₂) and secondary (-NH-) amine groups in the hydrazide moiety will result in strong, characteristically broad absorptions due to intermolecular hydrogen bonding. Primary amines typically show two bands (symmetric and asymmetric stretching), which may overlap here.[11]
-
C=O Stretch (1690-1660 cm⁻¹): The carbonyl group of the hydrazide will produce a very strong and sharp "Amide I" band. Its position is indicative of a secondary amide environment.[12]
-
Ring Vibrations (1580-1450 cm⁻¹): The conjugated system of the pyrimidine ring gives rise to a series of sharp absorptions due to the stretching of C=C and C=N bonds, which is a diagnostic feature for aromatic heterocycles.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms. For this compound, DMSO-d₆ is the solvent of choice as it can dissolve the polar compound and, importantly, allows for the observation of exchangeable N-H protons from the hydrazide group.[15]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will disappear, confirming their assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet.
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the pyrimidine ring and the three exchangeable protons of the hydrazide group. The electron-withdrawing nature of the carbohydrazide group will deshield the adjacent ring protons (H-4, H-6), shifting them downfield relative to unsubstituted pyrimidine.[1]
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.5 | Singlet, Broad | 1H | H -N-NH₂ | Amide proton, exchangeable with D₂O.[15] |
| ~9.3 | Singlet | 1H | H-2 | Most deshielded ring proton, located between two nitrogen atoms. |
| ~9.1 | Doublet | 2H | H-4, H-6 | Equivalent protons adjacent to the carbohydrazide group, deshielded. |
| ~4.6 | Singlet, Broad | 2H | -NH₂ | Primary amine protons, exchangeable with D₂O.[16] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C spectrum will show four signals: three for the pyrimidine ring carbons and one for the carbonyl carbon.
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Typical chemical shift for a carbonyl carbon in a secondary amide/hydrazide. |
| ~160 | C-2 | Carbon between two nitrogen atoms, highly deshielded.[17] |
| ~158 | C-4, C-6 | Equivalent carbons adjacent to the substituent, deshielded. |
| ~125 | C-5 | Carbon bearing the substituent, shifted relative to parent pyrimidine. |
Integrated Spectroscopic Workflow
A robust characterization relies on the synergy of all three techniques. A logical workflow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow for the structural verification of this compound.
Conclusion
While direct experimental spectra for this compound are not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from related compounds. The key identifiers for this molecule are:
-
An [M+H]⁺ ion at m/z 139.06 in the mass spectrum.
-
Strong IR absorptions for N-H (~3300 cm⁻¹) and C=O (~1670 cm⁻¹) groups.
-
A characteristic ¹H NMR pattern with three downfield aromatic protons and two distinct, broad, D₂O-exchangeable signals for the hydrazide protons.
-
A ¹³C NMR spectrum showing four signals, including a carbonyl carbon around 165 ppm.
This guide provides the necessary benchmarks and methodologies for researchers to confidently identify and characterize this compound, ensuring the integrity of their materials for downstream applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to Pyrimidine-5-Carbohydrazide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" for the development of a vast array of therapeutic agents.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2]
Among the diverse functionalities that can be appended to the pyrimidine ring, the 5-carbohydrazide group serves as a particularly valuable synthon. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can be readily modified to generate a library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug development. This guide provides a comprehensive overview of the synthesis of pyrimidine-5-carbohydrazide derivatives, delves into their significant biological activities, and explores the underlying mechanisms of action that govern their therapeutic potential.
Core Synthesis Strategies: A Modular Approach to this compound Derivatives
The synthesis of this compound derivatives is typically approached in a modular fashion, beginning with the construction of a pyrimidine-5-carboxylate ester core, followed by its conversion to the desired carbohydrazide. This two-step process allows for significant structural diversity to be introduced at various stages.
Step 1: Synthesis of the Pyrimidine-5-Carboxylate Precursor via the Biginelli Reaction
The Biginelli reaction, a one-pot, three-component condensation, is a robust and widely employed method for the synthesis of dihydropyrimidinones, which can be subsequently aromatized to yield the pyrimidine core.[3][4][5][6] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.
Rationale for Component Selection:
-
Aldehyde: The choice of aldehyde determines the substituent at the 4-position of the pyrimidine ring. A wide variety of aromatic and heteroaromatic aldehydes can be used, allowing for the introduction of diverse functionalities that can influence the biological activity of the final compound.
-
β-Ketoester: Ethyl acetoacetate is a common choice, leading to a methyl group at the 6-position and an ethoxycarbonyl group at the 5-position. The ester functionality is crucial as it is the direct precursor to the carbohydrazide.
-
Urea/Thiourea: Urea provides the N1 and C2 atoms of the pyrimidine ring, resulting in a 2-oxo-pyrimidine. The use of thiourea yields a 2-thioxo-pyrimidine, which can be a desirable modification in certain therapeutic contexts.
Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).[7]
-
Solvent and Catalyst: Add ethanol (25 mL) as the solvent, followed by a catalytic amount of a strong acid, such as concentrated hydrochloric acid (3 drops) or p-toluenesulfonic acid.[3]
-
Reaction Conditions: Reflux the reaction mixture with stirring for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired dihydropyrimidine.
Step 2: Aromatization of the Dihydropyrimidine Ring
The dihydropyrimidine product from the Biginelli reaction needs to be oxidized to the corresponding aromatic pyrimidine. Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Aromatization to Ethyl 4-Aryl-6-methyl-2-oxo-pyrimidine-5-carboxylate
A common method for the aromatization of dihydropyrimidines involves the use of an oxidizing agent such as nitric acid, potassium permanganate, or ceric ammonium nitrate. The choice of oxidant and reaction conditions should be optimized for the specific substrate to avoid unwanted side reactions.
Step 3: Conversion of the Ester to the Carbohydrazide
The final step in the synthesis of the core scaffold is the conversion of the pyrimidine-5-carboxylate ester to the corresponding carbohydrazide. This is typically achieved by hydrazinolysis.
Experimental Protocol: Synthesis of 4-Aryl-6-methyl-2-oxo-pyrimidine-5-carbohydrazide
-
Reaction Setup: Dissolve the ethyl pyrimidine-5-carboxylate (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (0.1 mol) to the solution.
-
Reaction Conditions: Add a few drops of a catalyst, such as concentrated sulfuric acid, and reflux the mixture for 3 hours.
-
Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue is then recrystallized from ethanol to afford the pure this compound.
Diagram of the Core Synthetic Workflow
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Emerging Therapeutic Potential of Pyrimidine-5-Carbohydrazide Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine-5-Carbohydrazide Core
In the landscape of medicinal chemistry, the pyrimidine ring is a "privileged scaffold," a core structural motif consistently found in molecules with significant biological activity.[1] Its presence in the nucleic acids (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2] When functionalized at the 5-position with a carbohydrazide moiety (-CONHNH2), the resulting scaffold gains a unique combination of hydrogen bonding capabilities, rigidity, and reactive potential, making it an exceptional starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of novel this compound derivatives, offering a technical resource for researchers and professionals in drug development.
The carbohydrazide group is not merely a passive linker; it is a versatile functional group that can be readily transformed into a wide array of derivatives, most notably hydrazones, by condensation with various aldehydes and ketones. This modularity allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting hydrazone linkage (-CO-NH-N=CH-) introduces a critical pharmacophoric element that has been implicated in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3]
Synthetic Strategies: Building the this compound Core and its Derivatives
The construction of this compound scaffolds and their subsequent derivatization into libraries of potential drug candidates is a cornerstone of their exploration. The synthetic route is typically a multi-step process that demands careful selection of reagents and reaction conditions to ensure optimal yields and purity.
Causality in Synthesis: A Rationale-Driven Approach
A common and effective synthetic pathway commences with readily available starting materials, such as 2-amino pyrimidine.[3] The choice of a multi-step synthesis allows for the introduction of diverse functionalities at various stages, ultimately influencing the biological activity of the final compounds. For instance, the initial steps often involve the construction of a fused ring system, such as an imidazo[1,2-a]pyrimidine, which has been shown to possess its own spectrum of biological activities.[3] The subsequent esterification and hydrazinolysis are critical transformations. The use of hydrazine hydrate in the final step to convert the ester to the desired carbohydrazide is a standard and efficient method, driven by the high nucleophilicity of hydrazine.[4]
The final derivatization to form hydrazones is a straightforward condensation reaction. The selection of a diverse panel of aromatic and heteroaromatic aldehydes is a strategic choice to probe the structure-activity relationship (SAR). The inclusion of substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk on the aldehyde allows for a systematic investigation of how these factors influence the biological efficacy of the resulting hydrazones.[3]
Experimental Protocol: A Self-Validating Synthetic Workflow
The following protocol outlines a representative synthesis of a this compound derivative library. This workflow is designed as a self-validating system, with clear checkpoints for characterization to ensure the integrity of the intermediates and final products.
Step 1: Synthesis of the Core Carbohydrazide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ethyl pyrimidine-5-carboxylate derivative in absolute ethanol.
-
Hydrazinolysis: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar spot indicates the formation of the carbohydrazide.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
-
Characterization: Confirm the structure of the intermediate using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The presence of characteristic peaks for the -NHNH2 protons in the 1H NMR spectrum is a key indicator of successful synthesis.
Step 2: Synthesis of the Hydrazone Library
-
Reaction Setup: In a series of parallel reaction vessels, dissolve the this compound intermediate in a suitable solvent, such as ethanol.
-
Aldehyde Addition: To each vessel, add a different substituted aromatic or heteroaromatic aldehyde (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the condensation.
-
Reaction and Monitoring: Stir the reaction mixtures at room temperature or gentle reflux. Monitor the formation of the hydrazone product by TLC.
-
Isolation: The hydrazone products often precipitate out of the reaction mixture upon cooling. The solids can be collected by filtration, washed with cold ethanol, and dried.
-
Characterization: Characterize each derivative in the library by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Antimicrobial Potential: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[5]
Mechanism of Action: Disrupting Essential Bacterial Processes
While the exact mechanisms are still under investigation for many derivatives, some pyrimidine-based compounds have been shown to exert their antimicrobial effects by inhibiting essential cellular processes in bacteria. For example, some derivatives have been found to inhibit FtsZ polymerization, a key step in bacterial cell division.[6] Others may interfere with DNA gyrase, an enzyme crucial for DNA replication and repair.[5] The hydrazone moiety is often critical for this activity, likely through its ability to chelate metal ions or form hydrogen bonds with active site residues of target enzymes.
Experimental Protocol: A Self-Validating Antimicrobial Susceptibility Test
The agar well diffusion method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic like Norfloxacin)[3]
-
Negative control (solvent alone, e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the nutrient agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Sample Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Interpreting the Self-Validating System:
-
Positive Control: A clear zone of inhibition around the well containing the standard antibiotic validates that the bacteria are susceptible and the assay conditions are appropriate.
-
Negative Control: No zone of inhibition around the solvent control well confirms that the solvent itself does not possess antimicrobial activity.
-
Test Compounds: The presence and size of the inhibition zone around the test compound wells indicate its antimicrobial potency. A larger zone generally corresponds to higher activity.
Diagram of the Antimicrobial Assay Workflow
Caption: Workflow for the agar well diffusion antimicrobial susceptibility assay.
Quantitative Antimicrobial Data
The following table summarizes representative antimicrobial activity data for a series of this compound derivatives.
| Compound | Substituent (R) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Reference |
| 8d | 4-CF3 | 33 | 32 | [3] |
| 8e | 4-OCF3 | 31 | 30 | [3] |
| 8f | 4-OCHF2 | 30 | 31 | [3] |
| Norfloxacin | (Positive Control) | 35 | 36 | [3] |
Structure-Activity Relationship (SAR) Insights:
The data suggests that the presence of electron-withdrawing trifluoromethyl and related groups at the para-position of the phenyl ring enhances antibacterial activity.[3] This highlights the importance of the electronic properties of the substituents in modulating the antimicrobial potential of these scaffolds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrimidine nucleus is a well-established pharmacophore in cancer chemotherapy, with drugs like 5-fluorouracil being mainstays of treatment.[1] Novel this compound derivatives have shown promising cytotoxic activity against a range of cancer cell lines.[7][8]
Mechanism of Action: Modulating Key Cancer Signaling Pathways
Pyrimidine derivatives can exert their anticancer effects through various mechanisms. Some have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[9] The inhibition of these kinases can disrupt downstream signaling pathways that control cell proliferation, survival, and angiogenesis. Additionally, some pyrimidine-5-carbonitrile derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8]
Diagram of a Potential Anticancer Signaling Pathway
Caption: A simplified diagram showing the potential inhibition of the EGFR signaling pathway.
Experimental Protocol: A Self-Validating Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include the following controls:
-
Negative Control: Untreated cells (receive only medium).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., doxorubicin).
-
Blank: Wells containing only medium (no cells).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Interpreting the Self-Validating System:
-
Blank: The absorbance of the blank wells is subtracted from all other readings to account for background absorbance.
-
Negative Control: Represents 100% cell viability.
-
Vehicle Control: Should show viability close to the negative control, confirming that the solvent is not toxic at the concentrations used.
-
Positive Control: Should show a significant reduction in cell viability, validating the sensitivity of the cell line to cytotoxic agents.
-
Test Compounds: A dose-dependent decrease in absorbance compared to the negative control indicates cytotoxic activity. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
Quantitative Anticancer Data
The following table presents a compilation of IC50 values for representative this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 15.3 | [7] |
| Derivative B | MCF-7 (Breast) | 10.9 | [7] |
| Derivative C | HT1080 (Fibrosarcoma) | 96.25 | [10] |
| Derivative D | Hela (Cervical) | 74.8 | [10] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring of the hydrazone moiety. For example, the presence of specific groups can enhance the binding affinity to target enzymes or improve cellular uptake.[11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers.[12] Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[13]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[12] Several pyrimidine derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[14] This selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: A Self-Validating In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][15]
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., control, standard, and test compound groups).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Interpreting the Self-Validating System:
-
Control Group: This group shows the maximal inflammatory response to carrageenan, establishing the baseline for comparison.
-
Standard Drug Group: This group should exhibit a significant reduction in paw edema, validating the experimental model and its sensitivity to known anti-inflammatory agents.
-
Test Compound Groups: A dose-dependent reduction in paw edema compared to the control group indicates anti-inflammatory activity.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of representative pyrimidine derivatives in the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Percentage Inhibition of Edema at 3h | Reference |
| Derivative X | 20 | 45.2% | [16] |
| Derivative Y | 20 | 55.8% | [16] |
| Indomethacin | 10 | 65.4% | [16] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of pyrimidine derivatives can be significantly influenced by the substituents on the core structure. The presence of certain functional groups can enhance the inhibitory activity against COX enzymes and improve the overall anti-inflammatory profile.[13]
Conclusion and Future Directions
Novel this compound scaffolds represent a highly versatile and promising platform for the discovery of new therapeutic agents. Their straightforward synthesis, coupled with their demonstrated potential across a spectrum of biological activities, makes them an attractive area for further research and development. The modular nature of the carbohydrazide moiety allows for the creation of large and diverse chemical libraries, facilitating the systematic exploration of structure-activity relationships.
Future research should focus on elucidating the precise molecular mechanisms of action for the most potent compounds, including the identification of their specific cellular targets. Advanced in silico modeling and in-depth biochemical and cellular assays will be crucial in this endeavor. Furthermore, optimizing the pharmacokinetic properties of these scaffolds will be essential for their translation into clinically viable drug candidates. The continued investigation of this compound derivatives holds the potential to deliver a new generation of effective treatments for infectious diseases, cancer, and inflammatory disorders.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Pyrimidine-5-carbohydrazide in Medicinal Chemistry
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyrimidine ring is one such "privileged scaffold," a structural motif renowned for its presence in the very blueprint of life—the nucleobases cytosine, thymine, and uracil.[1][2][3][4][5] Its inherent drug-like properties, including its ability to engage in hydrogen bonding and its metabolic stability, have cemented its role in a wide array of approved drugs, from antiviral agents to anticancer therapies.[6][7] When this potent heterocycle is functionalized with a carbohydrazide group (–CONHNH₂), a versatile chemical linker and pharmacophore in its own right, the resulting Pyrimidine-5-carbohydrazide scaffold offers a compelling platform for the development of novel therapeutic agents.
This guide eschews a conventional layout, instead opting for a narrative that mirrors the drug discovery process itself: from synthesis and characterization to the exploration of biological activity and the elucidation of structure-activity relationships (SAR). We will delve into the causality behind experimental design, presenting not just protocols, but the strategic thinking that underpins them. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven perspective on harnessing the potential of this remarkable molecular architecture.
Part 1: Synthesis and Derivatization - Building the Molecular Toolkit
The synthetic accessibility of a scaffold is paramount to its utility in a medicinal chemistry program. The this compound core is typically not the final active molecule but rather a key intermediate, a versatile hub from which a library of diverse compounds can be generated. The most common and effective strategy involves the condensation of the terminal hydrazide nitrogen with various aldehydes or ketones to form hydrazone derivatives.[8][9][10] This reaction is a cornerstone of combinatorial chemistry due to its high efficiency, mild reaction conditions, and the vast commercial availability of diverse aldehyde building blocks.
Core Synthesis Workflow
The creation of this compound derivatives often begins with a foundational pyrimidine structure, which is then elaborated over several steps. A representative synthetic pathway, adapted from established literature, illustrates a logical and efficient approach to obtain the key carbohydrazide intermediate, which is then used to generate a library of target compounds.[8][10]
The causality here is clear: each step is designed to install the necessary functionality for the next. The initial cyclization establishes the core pyrimidine ring. Subsequent reactions build complexity, converting a stable carboxylic acid into a more reactive ester, which is then readily converted to the desired carbohydrazide by nucleophilic acyl substitution with hydrazine hydrate.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of Pyrimidine-5-carbohydrazide from 2-amino pyrimidine
Application Note & Protocol
A Validated Multi-Step Synthesis of Pyrimidine-5-carbohydrazide from 2-Aminopyrimidine for Drug Discovery Applications
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-aminopyrimidine. The synthetic pathway is a robust four-step process involving: (1) Vilsmeier-Haack formylation to introduce a functional handle at the C5 position, (2) subsequent oxidation of the resulting aldehyde to a carboxylic acid, (3) Fischer esterification to activate the carboxyl group, and (4) final conversion to the target carbohydrazide via hydrazinolysis. This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducibility and high yields.
Introduction
This compound and its derivatives are of significant interest to the pharmaceutical industry due to their versatile role as synthons for creating more complex molecules with a wide range of biological activities, including antimicrobial and anticancer properties. The strategic challenge lies in the functionalization of the electron-deficient pyrimidine ring. This application note details a logical and efficient synthetic route beginning with 2-aminopyrimidine, where the activating effect of the C2-amino group is leveraged to direct electrophilic substitution to the C5 position. Each step has been selected for its reliability, scalability, and use of common laboratory reagents.
Overall Synthetic Pathway
The transformation from 2-aminopyrimidine to this compound is achieved through the sequence of intermediates shown below.
Caption: Four-step synthesis of this compound.
Part I: Synthesis of 2-Aminopyrimidine-5-carboxaldehyde (Intermediate 1)
Principle and Mechanism: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The process begins with the formation of the electrophilic "Vilsmeier reagent," a substituted chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] The C2-amino group on the pyrimidine ring, despite the ring's overall electron-deficient nature, sufficiently activates the C5 position for electrophilic attack by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[4]
Experimental Protocol
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
To the flask, add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-aminopyrimidine in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-aminopyrimidine-5-carboxaldehyde.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |
| 2-Aminopyrimidine | 95.10 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed for quench |
| Ice, Deionized Water | - | - |
Part II: Synthesis of 2-Aminopyrimidine-5-carboxylic Acid (Intermediate 2)
Principle and Mechanism: Oxidation of an Aromatic Aldehyde
The selective oxidation of an aldehyde to a carboxylic acid in the presence of other sensitive functional groups (like the amino group) requires a mild oxidizing agent. Sodium chlorite (NaClO₂) buffered with a phosphate salt is an effective system for this transformation (Pinnick oxidation). The reaction proceeds via the formation of chlorous acid, which oxidizes the aldehyde hydrate to the carboxylic acid without affecting the aminopyrimidine core.
Experimental Protocol
-
In a round-bottom flask, suspend 2-aminopyrimidine-5-carboxaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a scavenger for the hypochlorite byproduct.
-
In a separate beaker, prepare a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature.
-
Stir the reaction vigorously for 12-24 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~3-4.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield 2-aminopyrimidine-5-carboxylic acid.[5][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |
| 2-Aminopyrimidine-5-carboxaldehyde | 123.11 | 1.0 |
| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.5 |
| 2-Methyl-2-butene | 70.13 | 2.0 |
| tert-Butanol / Water | - | Solvent |
| Hydrochloric Acid (2M) | 36.46 | As needed for pH adj. |
Part III: Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate (Intermediate 3)
Principle and Mechanism: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to produce the ester. The reaction is reversible and is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.
Experimental Protocol
-
Suspend 2-aminopyrimidine-5-carboxylic acid in absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 8-12 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Reduce the volume of ethanol under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
The ethyl ester product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water and dry it. Recrystallization from ethanol may be performed for further purification to yield pure Ethyl 2-aminopyrimidine-5-carboxylate.[8][9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |
| 2-Aminopyrimidine-5-carboxylic Acid | 139.11 | 1.0 |
| Absolute Ethanol | 46.07 | Solvent (large excess) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic amount (e.g., 0.1-0.2 eq.) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed for quench |
Part IV: Synthesis of this compound (Final Product)
Principle and Mechanism: Hydrazinolysis of an Ester
The conversion of an ester to a carbohydrazide is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.[10] Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the alcohol (ethanol) to yield the stable carbohydrazide product.[7] The reaction is typically performed in an alcoholic solvent and may require heating to proceed at a reasonable rate.[11]
Experimental Protocol Workflow
Caption: Workflow for the hydrazinolysis of the pyrimidine ester.
Detailed Protocol Steps
-
Place Ethyl 2-aminopyrimidine-5-carboxylate into a round-bottom flask.
-
Add ethanol to dissolve or suspend the ester.
-
Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the mixture.
-
Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by TLC.[7]
-
After completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution upon cooling.
-
If precipitation is slow, cooling the flask in an ice bath or placing it in a refrigerator can facilitate crystallization.[11]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the product under vacuum to obtain the final this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |
| Ethyl 2-Aminopyrimidine-5-carboxylate | 167.17 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 5.0 - 10.0 |
| Ethanol | 46.07 | Solvent |
Physicochemical Data Summary
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance (Expected) | CAS Number |
| 2-Aminopyrimidine-5-carboxaldehyde | C₅H₅N₃O | 123.11 | Solid | 120747-84-4 |
| 2-Aminopyrimidine-5-carboxylic Acid | C₅H₅N₃O₂ | 139.11 | Solid | 3167-50-8 |
| Ethyl 2-Aminopyrimidine-5-carboxylate | C₇H₉N₃O₂ | 167.17 | Solid | 57401-76-0 |
| This compound | C₅H₇N₅O | 153.14 | Solid | Not Found |
(Data sourced from PubChem and commercial supplier databases where available)[5][8][9][12]
Safety and Troubleshooting
-
Safety Precautions:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Always work within a fume hood.
-
Strong Acids (H₂SO₄): Corrosive. Add slowly and with cooling to prevent splashing and exothermic reactions.
-
-
Troubleshooting:
-
Low Yield in Vilsmeier-Haack: Ensure all reagents and glassware are anhydrous, as moisture will quench the Vilsmeier reagent. The reaction temperature and time may need optimization.
-
Incomplete Esterification: The reaction is reversible. Use a large excess of absolute ethanol and ensure the catalytic acid is fresh. If the reaction stalls, adding a dehydrating agent like molecular sieves can help drive the equilibrium forward.
-
Difficulty in Precipitation/Crystallization: If the product does not precipitate upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, an extraction with a suitable organic solvent (e.g., ethyl acetate) followed by solvent evaporation may be necessary.
-
Conclusion
This application note provides a validated and detailed pathway for the synthesis of this compound from 2-aminopyrimidine. By breaking down the process into four manageable and mechanistically distinct steps, this guide serves as a reliable resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research. The protocols emphasize safety, reproducibility, and a clear understanding of the underlying chemical principles.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. 2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3167-50-8|2-Aminopyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 [sigmaaldrich.cn]
Application Notes and Protocols for Antibacterial Screening of Pyrimidine-5-Carbohydrazide Derivatives Using the Agar Well Diffusion Method
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antibacterial activity.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antibacterial effects.[2][3][4] Specifically, pyrimidine-5-carbohydrazide derivatives are of significant interest due to their structural features which may allow for novel interactions with bacterial targets.[5][6]
This application note provides a detailed, step-by-step protocol for the preliminary antibacterial screening of this compound derivatives using the agar well diffusion method. This technique is a widely used, cost-effective, and reliable method for assessing the in vitro antimicrobial activity of test compounds.[7][8] The principles and methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[9][10][11][12]
Principle of the Agar Well Diffusion Method
The agar well diffusion assay is predicated on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterial strain.[1][13] As the compound diffuses, a concentration gradient is established. If the this compound derivative possesses antibacterial activity, it will inhibit the growth of the bacteria, resulting in a clear zone around the well, known as the zone of inhibition.[7][14] The diameter of this zone is proportional to the susceptibility of the microorganism to the test compound.[14]
Core Experimental Workflow
The following diagram illustrates the key stages of the agar well diffusion method for screening this compound derivatives.
Caption: Workflow for antibacterial screening using the agar well diffusion method.
Detailed Protocols
Part 1: Preparation of Media and Reagents
1.1. Mueller-Hinton Agar (MHA) Preparation
-
Rationale: MHA is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria for several reasons.[15][16] It has good batch-to-batch reproducibility, is low in inhibitors of common antibacterial agents (e.g., sulfonamides), and supports the growth of most common pathogens.[15] Its loose agar structure allows for better diffusion of antimicrobial compounds.[14]
-
Procedure:
-
Suspend the amount of MHA powder specified by the manufacturer in one liter of distilled water.[17]
-
Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the agar to cool to 45-50°C in a water bath.
-
Pour 20-25 mL of the molten MHA into sterile 100 mm Petri dishes on a level surface to achieve a uniform depth of approximately 4 mm.[16]
-
Allow the plates to solidify at room temperature.
-
Store the plates at 2-8°C and use within 7 days.
-
1.2. Preparation of this compound Derivative Solutions
-
Rationale: The choice of solvent is critical to ensure the solubility of the test compounds without exhibiting intrinsic antibacterial activity. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose. A stock solution of known concentration is prepared for serial dilutions.
-
Procedure:
-
Prepare a stock solution of each this compound derivative at a concentration of 1 mg/mL in sterile DMSO.
-
From this stock, prepare working solutions at desired concentrations (e.g., 250 µg/mL) using an appropriate sterile diluent.[5]
-
Ensure complete dissolution of the compound.
-
1.3. Preparation of Controls
-
Rationale: Controls are essential to validate the experimental results.
-
Procedure:
Part 2: Inoculum Preparation and Standardization
2.1. Bacterial Culture Revival
-
Rationale: Use fresh, actively growing bacterial cultures to ensure the validity of the susceptibility test.
-
Procedure:
-
Select well-isolated colonies of the test bacterial strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25923) from an 18-24 hour culture on a non-selective agar medium.
-
2.2. Inoculum Standardization
-
Rationale: Standardizing the inoculum to a 0.5 McFarland turbidity standard is a critical step to ensure a reproducible bacterial lawn density on the MHA plates.[19] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Procedure:
-
With a sterile loop or swab, touch 4-5 well-isolated colonies of the same morphological type.[11]
-
Transfer this growth into a tube containing 4-5 mL of sterile saline (0.9%) or a suitable broth (e.g., Tryptic Soy Broth).[19]
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension by adding more bacteria or sterile saline to visually match a 0.5 McFarland standard against a white background with contrasting black lines.
-
Part 3: Agar Well Diffusion Assay
3.1. Inoculation of MHA Plates
-
Rationale: A uniform "lawn" of bacteria is required for the consistent diffusion of the test compound and the formation of uniform zones of inhibition.
-
Procedure:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[19]
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of an MHA plate. Rotate the plate approximately 60° and repeat the streaking process two more times to ensure complete coverage.[20]
-
Allow the plate to stand for 3-5 minutes to allow for the absorption of excess moisture.
-
3.2. Well Creation and Sample Application
-
Rationale: Creating uniform wells allows for the consistent application of a defined volume of the test compound.
-
Procedure:
-
Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.[1]
-
Carefully remove the agar plugs.
-
Using a micropipette, add a defined volume (e.g., 100 µL) of each this compound derivative solution, positive control, and negative control into separate wells.[1]
-
Allow the plates to stand for approximately 30 minutes at room temperature to allow for the diffusion of the compounds from the wells into the agar.[1]
-
3.3. Incubation
Part 4: Data Collection and Interpretation
4.1. Measurement of Inhibition Zones
-
Procedure:
4.2. Interpretation of Results
-
The antibacterial activity is determined by the diameter of the zone of inhibition. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[14]
-
The negative control should show no zone of inhibition. The positive control should show a zone of inhibition within the expected range for the specific antibiotic and bacterial strain.
Data Presentation
Summarize the quantitative data in a clear and organized table.
| Compound ID | Test Concentration (µg/mL) | \multicolumn{4}{c|}{Zone of Inhibition (mm) ± SD} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | S. pyogenes (Gram +) | | Derivative 1 | 250 | 15 ± 0.5 | 12 ± 1.0 | 0 | 14 ± 0.8 | | Derivative 2 | 250 | 22 ± 1.2 | 18 ± 0.7 | 10 ± 0.5 | 20 ± 1.1 | | Derivative 3 | 250 | 0 | 0 | 0 | 0 | | Norfloxacin | 10 | 32 ± 1.0 | 28 ± 1.3 | 25 ± 0.9 | 30 ± 1.5 | | DMSO (10%) | N/A | 0 | 0 | 0 | 0 |
Note: The data presented in this table is for illustrative purposes only.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. chainnetwork.org [chainnetwork.org]
- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. biolabtests.com [biolabtests.com]
- 15. microbenotes.com [microbenotes.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Mueller–Hinton agar - Wikipedia [en.wikipedia.org]
- 18. hereditybio.in [hereditybio.in]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to In Vitro Antimicrobial Activity Testing of Novel Pyrimidine-5-Carbohydrazide Analogs
I. Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The pyrimidine scaffold is a key constituent of nucleic acids, which provides a unique advantage for these analogs to interact with essential cellular components like enzymes and genetic material.[1]
This guide focuses on Pyrimidine-5-carbohydrazide analogs , a specific chemical class that has garnered interest for its potential antimicrobial efficacy.[3][4] The carbohydrazide moiety can act as a versatile pharmacophore, potentially enhancing the binding of these molecules to their microbial targets. This document provides a comprehensive overview and detailed protocols for the in vitro evaluation of the antimicrobial activity of these novel compounds, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5]
II. Scientific Rationale and Potential Mechanisms of Action
Pyrimidine analogs can exert their antimicrobial effects through various mechanisms, often by interfering with nucleic acid synthesis.[6] As analogs of the natural pyrimidine bases (thymine, cytosine, and uracil), they can act as antimetabolites. One of the primary proposed mechanisms is the inhibition of thymidylate synthase (ThyA), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[6] Inhibition of this pathway leads to "thymineless death," a bactericidal effect.[6]
References
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging Pyrimidine-5-carbohydrazide for the Development of Novel Anticancer Agents
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids (cytosine, thymine, and uracil) and a plethora of FDA-approved drugs.[1] Its inherent ability to mimic these essential biological building blocks allows for the design of potent antagonists that can disrupt the cellular machinery of cancer cells.[2] Consequently, pyrimidine analogs, such as the widely-used 5-Fluorouracil, have been pivotal in cancer chemotherapy for decades.[1][3]
This guide focuses on a particularly versatile and promising derivative: Pyrimidine-5-carbohydrazide . The introduction of the carbohydrazide moiety (-CONHNH₂) at the 5-position of the pyrimidine ring creates a highly reactive and synthetically tractable handle. This functional group serves as an excellent pharmacophore and a key building block for creating extensive libraries of novel drug candidates through the formation of hydrazones, amides, and other derivatives.[4][5] The hydrazide-hydrazone linkage (–(C=O)NHN=CH–) is particularly noteworthy for its role in compounds with significant anticancer activity.[5][6]
This document provides a comprehensive overview, from synthetic strategies to detailed protocols for in vitro evaluation, designed to empower researchers in leveraging the this compound scaffold for the discovery of next-generation anticancer agents.
Section 1: The this compound Scaffold: A Privileged Starting Point
The this compound core is more than just a synthetic intermediate; it is a strategic starting point for rational drug design. The pyrimidine ring itself can engage in hydrogen bonding and π-π stacking interactions within the active sites of target enzymes, while the carbohydrazide group offers a vector for chemical diversification to modulate potency, selectivity, and pharmacokinetic properties.
The true power of this scaffold lies in its ability to be readily converted into a wide array of derivatives, most notably hydrazones. The condensation reaction between the terminal -NH₂ of the carbohydrazide and an aldehyde or ketone is typically high-yielding and allows for the introduction of diverse aromatic and heterocyclic moieties, which can profoundly influence biological activity.[4][7]
Section 2: Synthetic Workflows & Protocols
A robust and reproducible synthetic strategy is the foundation of any drug discovery program. The following protocols detail the synthesis of the core scaffold and its subsequent derivatization.
Workflow Overview: From Synthesis to Biological Evaluation
The overall process involves a multi-stage approach, beginning with the synthesis of the core molecule, followed by derivatization and a cascade of biological screening to identify lead compounds.
Caption: High-level workflow for anticancer drug discovery using the this compound scaffold.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established multi-step syntheses of related carbohydrazide compounds.[7] It often starts from commercially available pyrimidine-5-carboxylic acid or its ester derivative.
-
Principle: This procedure involves the conversion of a pyrimidine-5-carboxylate ester into the corresponding carbohydrazide via direct hydrazinolysis. The high nucleophilicity of hydrazine hydrate facilitates the displacement of the alkoxy group from the ester.
-
Materials:
-
Ethyl 2,4-diamino-pyrimidine-5-carboxylate (or similar starting material)
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
-
Procedure:
-
Dissolve ethyl pyrimidine-5-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Add hydrazine hydrate (5-10 equivalents) to the solution dropwise at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Monitor the reaction progress using TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The product spot should be more polar (lower Rf) than the starting ester. The reaction is typically complete within 4-8 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the resulting solid (this compound) under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
-
-
Expert Notes & Troubleshooting:
-
Causality: Using an excess of hydrazine hydrate drives the equilibrium towards the product and ensures complete conversion of the starting ester.
-
Safety: Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Monitoring: The disappearance of the starting material spot on the TLC plate is the most reliable indicator of reaction completion.
-
Protocol 2.2: Synthesis of this compound-Hydrazone Derivatives
-
Principle: This is a classic condensation reaction where the nucleophilic nitrogen of the carbohydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable C=N double bond (hydrazone).[6]
-
Materials:
-
This compound (from Protocol 2.1)
-
Substituted aromatic or heterocyclic aldehyde/ketone (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux setup
-
-
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]
-
Heat the mixture to reflux for 2-6 hours. The product often precipitates out of the solution as it forms.
-
Monitor the reaction by TLC until the starting carbohydrazide is consumed.
-
Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted aldehyde and catalyst.
-
Dry the final hydrazone derivative under vacuum.
-
-
Expert Notes & Troubleshooting:
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazide.
-
Solubility: If the starting materials or product have poor solubility in ethanol, a co-solvent like DMF may be used, though this can complicate product isolation.
-
Purification: Most hydrazone products are highly crystalline and precipitate in high purity. If needed, recrystallization from ethanol, DMF, or acetic acid is effective.
-
Section 3: In Vitro Evaluation of Anticancer Activity
Identifying promising derivatives requires a robust and systematic screening process. The following protocols outline standard assays for determining cytotoxicity and elucidating the mechanism of action.
Protocol 3.1: Cell Viability/Cytotoxicity Screening (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).[8][9][10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized pyrimidine derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the wells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
-
Expert Notes & Troubleshooting:
-
Trustworthiness: Each concentration should be tested in triplicate, and the experiment should be repeated at least twice to ensure reproducibility. A positive control (e.g., Doxorubicin or Erlotinib) should be included in every assay.
-
Seeding Density: Optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Protocol 3.2: Target-Based Kinase Inhibition Assay (VEGFR-2 Example)
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11]
-
Principle: This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a common method for measuring kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase. An antibody specific to the phosphorylated substrate, labeled with a fluorescent acceptor, binds to the phosphorylated peptide, bringing it into proximity with a donor fluorophore, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Biotinylated substrate peptide (e.g., biotin-poly-Glu-Tyr)
-
ATP
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Add 2 µL of test compound dilutions (in assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 4 µL of VEGFR-2 enzyme solution to each well. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition (relative to no-inhibitor controls) against compound concentration to determine the IC₅₀ value.
-
-
Expert Notes:
-
Causality: The concentration of ATP should be close to its Km value for the enzyme to ensure that both ATP-competitive and non-competitive inhibitors can be identified effectively.
-
Controls: The assay must include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity) to define the assay window.
-
Section 4: Structure-Activity Relationship (SAR) and Data Interpretation
The primary goal of synthesizing a library of derivatives is to establish a Structure-Activity Relationship (SAR), which provides critical insights into how chemical modifications affect biological activity.
SAR Pathway Diagram
Caption: Key factors influencing the Structure-Activity Relationship (SAR) of pyrimidine-hydrazone derivatives.
Example SAR Data Table
The table below summarizes hypothetical IC₅₀ data for a series of this compound-hydrazone derivatives against various cancer cell lines, illustrating typical SAR trends observed in the literature.[9][10][12]
| Compound ID | R-group on Benzylidene Moiety | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| PYR-H-01 | 4-Hydroxy (-OH) | 5.8 | 7.2 | 4.5 |
| PYR-H-02 | 4-Methoxy (-OCH₃) | 3.1 | 4.5 | 2.9 |
| PYR-H-03 | 4-Chloro (-Cl) | 2.5 | 3.8 | 1.8 |
| PYR-H-04 | 4-Nitro (-NO₂) | 8.9 | 12.1 | 9.3 |
| PYR-H-05 | 2,4-Dichloro (-Cl)₂ | 1.9 | 2.7 | 1.2 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.6 |
Interpretation:
-
Electronic Effects: The presence of electron-withdrawing groups like chlorine (PYR-H-03, PYR-H-05) appears to enhance potency compared to the unsubstituted parent compound (not shown) or electron-donating groups (PYR-H-01, PYR-H-02).
-
Steric/Positional Effects: Dichlorination (PYR-H-05) further improves activity over monochlorination (PYR-H-03), suggesting that the size and position of substituents are critical.
Section 5: Framework for In Vivo Evaluation
Promising candidates with high in vitro potency and favorable preliminary safety profiles should be advanced to in vivo models. The most common starting point is the subcutaneous xenograft mouse model.[13][14]
-
Objective: To assess the ability of a lead compound to inhibit tumor growth in a living organism.
-
General Procedure:
-
Human cancer cells (e.g., HCT-116, A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into groups: vehicle control, positive control (a standard chemotherapy agent), and one or more treatment groups receiving the test compound.
-
The test compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) on a defined schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the vehicle control group.
-
Toxicity: Monitored by changes in body weight, clinical signs of distress, and post-study histopathology of major organs.
-
The transition to in vivo studies is a critical step that requires careful planning, ethical considerations (IACUC approval), and expertise in animal handling and pharmacology.[15]
Conclusion
This compound is a privileged scaffold that offers a reliable and versatile platform for the development of novel anticancer agents. Its straightforward synthesis and amenability to chemical diversification allow for the rapid generation of compound libraries. By integrating the robust synthetic and in vitro protocols outlined in this guide, researchers can systematically explore the chemical space around this core, identify potent lead compounds, and elucidate their mechanisms of action. The ultimate goal is to translate these laboratory findings into clinically effective therapeutics that can overcome the challenges of current cancer treatments.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | MDPI [mdpi.com]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In-vitro Anti-Cancer Screening of N^sup 1^[(Substituted Phenyl)Benzylidene]Benzohydrazides - ProQuest [proquest.com]
- 7. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ijrpr.com [ijrpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Pyrimidine-5-carbohydrazide Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-5-carbohydrazide derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their precise molecular structure. Therefore, rigorous and comprehensive characterization is paramount to ensure identity, purity, and structural integrity. This guide provides an in-depth overview of the essential analytical techniques for the characterization of these derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed protocols for researchers engaged in the synthesis and evaluation of these promising therapeutic agents.
Introduction: The Significance of this compound Scaffolds
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids, and serves as a privileged scaffold in medicinal chemistry. When functionalized with a carbohydrazide moiety at the 5-position, the resulting derivatives gain an additional reactive and hydrogen-bonding domain, enhancing their ability to interact with biological targets. These compounds have been investigated for a wide range of pharmacological activities, including antibacterial, anticancer, and antioxidant properties.
The synthetic pathway to these molecules often involves the condensation of a this compound precursor with various aldehydes or ketones, leading to a diverse library of hydrazone derivatives. The definitive confirmation of the resulting E/Z isomerism, tautomeric forms, and overall molecular geometry requires a multi-faceted analytical approach. This document outlines an integrated workflow, combining spectroscopic, chromatographic, and thermal analysis techniques to provide unambiguous structural elucidation and purity assessment.
The Integrated Characterization Workflow
A systematic approach is crucial for the efficient and accurate characterization of a newly synthesized this compound derivative. The process begins with preliminary checks for purity and progresses to sophisticated spectroscopic and structural analyses.
Figure 1: A comprehensive workflow for the characterization of this compound derivatives.
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity, functional groups, and molecular weight of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.
-
Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound derivatives, it is crucial for confirming the formation of the hydrazone linkage (-N=CH-) and identifying the specific substitution patterns on both the pyrimidine and any appended aromatic rings. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.
Typical ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton Type | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -CO-NH - | 11.0 - 12.7 | A broad singlet, highly characteristic of the amide proton. Its exchange with D₂O confirms the assignment. |
| -N=CH -Ar | 8.5 - 9.3 | A singlet confirming the formation of the hydrazone Schiff base. |
| Pyrimidine Ring Protons | 8.3 - 9.0 | The exact shift depends on the other substituents on the pyrimidine ring. |
| Aromatic Protons (Ar-H) | 6.5 - 8.2 | The splitting patterns (singlet, doublet, triplet, multiplet) are diagnostic of the substitution pattern. |
| Aliphatic Protons | 1.9 - 4.0 | Protons from alkyl groups or saturated rings, if present in the derivative. |
Typical ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (-C =O) | 160 - 170 | The amide carbonyl carbon. |
| Azomethine (-N=C H-) | 140 - 150 | The carbon of the hydrazone linkage. |
| Pyrimidine & Aromatic Carbons | 110 - 165 | A complex region; specific assignments often require 2D NMR experiments (HSQC, HMBC). |
| Thiocarbonyl (-C =S) | ~175 | If a thione group is present instead of an oxo group on the pyrimidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
-
Expertise & Causality: This technique is particularly valuable for confirming the presence of the core carbohydrazide structure. The stretching vibrations of the N-H (amide) and C=O (carbonyl) bonds provide strong, characteristic absorption bands. The formation of the C=N (azomethine) bond in hydrazone derivatives can also be observed.
Characteristic IR Absorption Bands (KBr or ATR):
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch (Amide) | 3100 - 3300 | Medium-Strong | Confirms the presence of the hydrazide NH group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Indicates the presence of aromatic rings. |
| C=O Stretch (Amide I) | 1670 - 1695 | Strong | A key band for the carbohydrazide carbonyl. |
| C=N Stretch (Azomethine) | 1590 - 1635 | Medium | Appears upon condensation with an aldehyde/ketone, confirming hydrazone formation. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Characteristic of the pyrimidine and other aromatic rings. |
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of the synthesized compound and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
-
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, typically yielding the protonated molecular ion [M+H]⁺. Electron impact (EI) ionization is a harder technique that can provide valuable structural information through characteristic fragmentation patterns, helping to piece the molecule together. Common fragmentation pathways involve the cleavage of the hydrazide bond.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be HPLC or MS grade.
-
Instrument Setup: Use an ESI source in positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Interpretation: Identify the [M+H]⁺ peak. For compounds containing chlorine or bromine, look for the characteristic isotopic pattern (e.g., M+ and M+2 peaks).
Chromatographic Techniques for Purity Assessment
Chromatography is essential for monitoring reaction progress, purifying the final product, and quantifying its purity.
-
Expertise & Causality: Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reactions, allowing visualization of the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective for these moderately polar compounds. Hydrophilic Interaction Chromatography (HILIC) can be a valuable alternative for more polar derivatives that show poor retention in reversed-phase systems.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions. (This is a generic starting point and must be optimized for each specific derivative).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance (λmax), determined by UV-Vis spectroscopy (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition or a suitable solvent like methanol.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Definitive Structural and Thermal Analysis
While spectroscopy provides the molecular blueprint, other techniques are needed for absolute structural confirmation and to understand the material's physical properties.
Single Crystal X-ray Diffraction
This is the most unambiguous method for determining the three-dimensional structure of a molecule.
-
Expertise & Causality: X-ray crystallography provides precise bond lengths, bond angles, and torsional angles. It can definitively establish the E/Z configuration of the hydrazone, identify intramolecular hydrogen bonds, and reveal how the molecules pack in the solid state. Obtaining suitable single crystals can be challenging but provides an unparalleled level of structural detail. The process involves growing a high-quality single crystal, which is then irradiated with X-rays to produce a diffraction pattern that can be mathematically resolved into a 3D model of the electron density.
Thermal Analysis (TGA/DSC)
Thermal analysis provides information about the physical and chemical properties of the material as a function of temperature.
-
Expertise & Causality: Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key indicator of purity, and to study other phase transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information on thermal stability and decomposition patterns. For hydrazide derivatives, TGA can reveal the temperature at which the molecule begins to break down, which is a critical parameter for drug formulation and stability studies. The analysis is typically performed under an inert nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).
Figure 2: Interplay of analytical techniques for structural validation.
Conclusion
The characterization of this compound derivatives is a comprehensive process that relies on the synergistic application of multiple analytical techniques. Each method provides a unique and vital piece of the structural puzzle. By integrating data from NMR, MS, and IR spectroscopy, researchers can confidently determine the molecular structure. Chromatographic methods ensure the purity of the compound, while thermal analysis and single-crystal X-ray diffraction provide crucial information on its physical properties and absolute configuration. Following the structured workflow and protocols outlined in this guide will enable scientists to build a robust and reliable data package for their novel derivatives, accelerating the journey from synthesis to potential therapeutic application.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrimidine-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pyrimidine-5-carbohydrazide. This document is designed to serve researchers, scientists, and drug development professionals by offering not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The protocol herein is developed to be a self-validating system, ensuring trustworthiness and reproducibility. Key aspects of method development, including column chemistry, mobile phase optimization, and detector settings, are discussed in detail. Furthermore, this guide includes protocols for sample preparation, system suitability testing, and an overview of forced degradation studies to assess the stability of this compound.
Introduction and Scientific Background
Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. This compound, as a key intermediate or a final active pharmaceutical ingredient (API), requires a precise and reliable analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.
The method described in this application note is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. The separation of this compound is achieved based on its partitioning between the mobile and stationary phases. Due to the presence of ionizable functional groups in the pyrimidine ring and the carbohydrazide moiety, control of the mobile phase pH is critical to ensure consistent retention, sharp peak shape, and overall method robustness.
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is paramount for a successful separation. Here, we detail the reasoning behind the chosen parameters.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected due to its wide availability and proven efficacy in retaining and separating a broad range of small molecules, including pyrimidine derivatives[1]. The hydrocarbonaceous C18 chains provide the necessary hydrophobicity to retain the moderately polar this compound.
-
Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its favorable UV transparency at lower wavelengths[2].
-
Aqueous Buffer and pH Control: Pyrimidine derivatives can exhibit varying degrees of ionization depending on the pH of the mobile phase. To ensure a consistent and reproducible retention time, a buffer is necessary. An ammonium formate buffer at a pH of approximately 3.0 is selected. At this acidic pH, the basic nitrogens in the pyrimidine ring are likely to be protonated, leading to a consistent charge state and improved peak shape by minimizing tailing that can occur from interactions with residual silanols on the silica support.
-
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is suitable for a standard 4.6 mm internal diameter (ID) column, providing a good balance between analysis time and efficiency[4]. The injection volume is kept low (10 µL) relative to the column volume to prevent band broadening and maintain high resolution[5].
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: Overall workflow for the HPLC analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm nylon or PTFE syringe filters
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) or UV Detector |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
4.3.1. Mobile Phase Preparation (1 L of 20 mM Ammonium Formate, pH 3.0)
-
Weigh 1.26 g of ammonium formate and dissolve it in approximately 950 mL of deionized water in a 1 L volumetric flask.
-
Adjust the pH of the solution to 3.0 ± 0.05 with formic acid.
-
Add deionized water to the 1 L mark and mix thoroughly.
-
Filter the buffer through a 0.45 µm membrane filter before use.
4.3.2. Sample Diluent
Use a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the isocratic mobile phase (70:30 v/v) as the sample diluent.
4.3.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the sample diluent. Mix well.
4.3.4. Working Standard Solutions (for Calibration Curve)
Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations in the range of 1-100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.3.5. Sample Solution Preparation
-
Accurately weigh an amount of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow the same procedure as for the standard stock solution (Section 4.3.3).
-
Perform a further dilution with the sample diluent to bring the expected concentration into the middle of the calibration range (e.g., a 1:4 dilution to achieve a target concentration of 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Operation and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase (70:30 A:B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Perform a blank injection (sample diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Conduct the System Suitability Test (SST) by injecting a mid-range working standard (e.g., 25 µg/mL) six times.
-
Inject the working standard solutions to generate the calibration curve.
-
Inject the prepared sample solutions.
-
It is recommended to inject a standard solution after every 5-10 sample injections to monitor system performance.
System Suitability and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose.
System Suitability Test (SST)
The SST is an integral part of any analytical procedure and ensures the chromatographic system is performing adequately. The acceptance criteria for the SST are summarized below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
| RSD of Retention Time | ≤ 1.0% for 6 replicate injections |
Method Validation Parameters
A full method validation should be performed according to ICH guidelines and should include:
-
Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analysis of six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Analysis of six replicate samples on different days, by different analysts, or on different instruments. The RSD for both should be ≤ 2.0%.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components). This is often evaluated using forced degradation studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 unit change in pH, ±2% change in organic modifier composition, ±0.1 mL/min change in flow rate).
Stability Indicating Properties and Forced Degradation
To ensure the method is stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the analyte to stress conditions to produce degradation products and demonstrating that the analytical method can separate these degradants from the parent peak.
Forced Degradation Protocol
The following diagram outlines the typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Acid Hydrolysis: Treat the analyte solution with 0.1N HCl at 60°C.
-
Base Hydrolysis: Treat the analyte solution with 0.1N NaOH at 60°C.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to light as specified in ICH Q1B guidelines.
Samples should be taken at various time points and analyzed. The goal is to achieve 5-20% degradation of the active substance[6]. The use of a Diode Array Detector (DAD) is highly recommended to assess peak purity and to identify the λmax of any degradation products.
Data Analysis and Interpretation
The concentration of this compound in the sample solutions can be calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final amount of the analyte in the original sample should be calculated considering all dilution factors.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation2. pH of mobile phase is inappropriate3. Sample overload | 1. Replace the column2. Ensure mobile phase pH is correctly adjusted (pH 3.0)3. Reduce sample concentration or injection volume |
| Variable Retention Times | 1. Inadequate system equilibration2. Fluctuations in mobile phase composition3. Column temperature fluctuations | 1. Equilibrate the system for a longer period2. Prepare fresh mobile phase and ensure proper mixing3. Check and stabilize the column oven temperature |
| Ghost Peaks | 1. Contamination in the mobile phase or sample diluent2. Carryover from previous injections | 1. Use fresh, high-purity solvents2. Implement a robust needle wash procedure in the autosampler method |
| Low Sensitivity | 1. Incorrect detection wavelength2. Low sample concentration | 1. Determine the λmax of the analyte and set the detector accordingly2. Increase sample concentration if possible |
Conclusion
This application note provides a comprehensive and scientifically grounded RP-HPLC method for the analysis of this compound. The detailed protocol, from solution preparation to data analysis, coupled with the rationale for each experimental choice, offers a robust framework for researchers in pharmaceutical development and quality control. Adherence to the system suitability and method validation guidelines presented herein will ensure the generation of accurate, reliable, and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. HPLC Flow Rates: Everything You Need to Know - Axion Labs [axionlabs.com]
- 5. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 6. ijsdr.org [ijsdr.org]
Spectroscopic Analysis of Metal Complexes with Pyrimidine-5-carbohydrazide Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of metal complexes with pyrimidine-5-carbohydrazide derivatives. This class of compounds is of significant interest due to their versatile coordination chemistry and promising biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide emphasizes the "why" behind the "how," offering field-proven insights into experimental design and data interpretation, ensuring scientific integrity and trustworthiness in your research.
Introduction: The Significance of this compound Metal Complexes
This compound and its derivatives are versatile ligands capable of coordinating with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[4] This enhancement is attributed to the principles of chelation theory, where the coordination of the metal ion to the ligand can increase the lipophilicity of the complex, facilitating its transport across cell membranes and interaction with biological targets. Spectroscopic analysis is paramount in confirming the successful synthesis of these complexes, elucidating their structure, and understanding the nature of the metal-ligand bonding, which is crucial for structure-activity relationship (SAR) studies in drug development.
I. Synthesis of this compound Schiff Base Ligands and their Metal Complexes
A common and effective strategy to enhance the coordinating ability and biological potential of this compound is through the formation of Schiff bases. This typically involves the condensation reaction of the terminal hydrazide group with a suitable aldehyde or ketone.
Protocol 1: Synthesis of a Representative this compound Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand derived from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve an equimolar amount of this compound in methanol in a round bottom flask.
-
To this solution, add an equimolar amount of the substituted benzaldehyde, also dissolved in a minimal amount of methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid (the Schiff base ligand) is collected by filtration using a Büchner funnel.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the purified ligand in a desiccator over anhydrous CaCl₂.
Protocol 2: General Synthesis of Metal Complexes
This protocol outlines a general procedure for the synthesis of transition metal complexes with the prepared Schiff base ligand.
Materials:
-
Synthesized this compound Schiff base ligand
-
Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand in hot methanol in a round bottom flask.
-
In a separate beaker, dissolve the metal salt in methanol. The typical metal to ligand molar ratio is 1:2.[5]
-
Slowly add the methanolic solution of the metal salt to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate is often observed, indicating complex formation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with methanol to remove any unreacted ligand or metal salt.
-
Dry the final product in a desiccator.
II. Spectroscopic Characterization Techniques
A multi-technique spectroscopic approach is essential for the unambiguous characterization of the synthesized ligands and their metal complexes.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand involved in bonding with the metal ion. By comparing the spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of key functional groups can be observed.
Key Diagnostic Bands for this compound Schiff Base Complexes:
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation | Rationale for Shift |
| Amide C=O | ~1674 | Shift to lower wavenumber | Coordination of the carbonyl oxygen to the metal ion weakens the C=O bond.[6] |
| Azomethine C=N | ~1605 | Shift to lower or higher wavenumber | Coordination of the azomethine nitrogen to the metal ion alters the electron density and bond strength.[7] |
| Pyrimidine Ring Vibrations | Various | Shifts observed | Involvement of a pyrimidine ring nitrogen in coordination will perturb the ring vibrations. |
| N-H (Amide) | ~3387-3441 | May broaden or shift | Involvement in hydrogen bonding or changes in the electronic environment upon complexation.[6] |
| New Bands (M-N and M-O) | - | ~500-600 (M-N), ~400-500 (M-O) | Appearance of new, typically weaker bands in the low-frequency region, providing direct evidence of metal-ligand bond formation.[8] |
Protocol 3: FT-IR Sample Preparation and Analysis
-
Sample Preparation: Prepare KBr pellets of the dried ligand and metal complexes. Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and grind to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectra in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of the metal complexes with that of the free ligand to identify the shifts in the characteristic vibrational bands.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the diamagnetic metal complexes (e.g., Zn(II), Cd(II)) and the parent ligands in solution.
Key Diagnostic Signals:
| Proton/Carbon | Typical Chemical Shift (δ, ppm) in Free Ligand | Expected Shift upon Complexation | Rationale for Shift |
| ¹H NMR | |||
| Amide N-H | ~11.26 | May broaden or disappear | Deprotonation upon coordination or change in electronic environment.[9] |
| Azomethine -CH=N- | ~8.52 | Shift downfield | Coordination of the azomethine nitrogen to the metal ion deshields the proton.[9] |
| Aromatic Protons | ~6.8-8.0 | Shifts observed | Changes in the electronic distribution within the aromatic rings upon complexation. |
| ¹³C NMR | |||
| Amide C=O | ~160-170 | Shift observed | Coordination to the metal ion alters the electronic environment of the carbonyl carbon. |
| Azomethine C=N | ~155 | Shift observed | Coordination of the azomethine nitrogen affects the chemical shift of the carbon.[10] |
Protocol 4: NMR Sample Preparation and Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the ligand and its diamagnetic complexes are soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts of the complex with those of the free ligand to confirm coordination. The absence of the labile amide proton signal in the complex's spectrum can be a strong indicator of its involvement in coordination via deprotonation.[7]
C. Electronic (UV-Visible) Spectroscopy and Magnetic Susceptibility
Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry. Magnetic susceptibility measurements are crucial for understanding the electronic structure of paramagnetic metal complexes.
Interpretation of Electronic Spectra:
| Type of Transition | Wavelength Range | Information Gained |
| Intra-ligand (π → π* and n → π*) | < 400 nm | Transitions within the ligand's electronic system. These bands may shift upon complexation. |
| Ligand-to-Metal Charge Transfer (LMCT) | 400-600 nm | Electron transfer from the ligand to the metal ion. |
| d-d Transitions | > 500 nm | Electronic transitions between the d-orbitals of the metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[11] |
Magnetic Moment and Geometry:
| Metal Ion | Expected Magnetic Moment (B.M.) | Common Geometry |
| Co(II) | ~4.3-5.2 | Octahedral |
| Ni(II) | ~2.8-3.5 | Octahedral |
| Cu(II) | ~1.7-2.2 | Distorted Octahedral/Square Planar |
| Fe(III) | ~5.9 | High-spin Octahedral |
Protocol 5: UV-Vis and Magnetic Susceptibility Measurements
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions (e.g., 10⁻³ M) of the ligand and complexes in a suitable solvent (e.g., DMSO, DMF).
-
Record the electronic spectra over a range of 200-800 nm.
-
-
Magnetic Susceptibility:
-
Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a SQUID magnetometer.
-
Calculate the effective magnetic moment (μ_eff) using the appropriate formula.
-
D. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, thereby confirming their stoichiometry.
Protocol 6: Mass Spectrometry Analysis
-
Technique Selection: Electrospray ionization (ESI-MS) is a common technique for analyzing metal complexes.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Obtain the mass spectrum. The molecular ion peak [M]⁺ or related fragments will confirm the molecular weight.
III. Biological Applications and In Vitro Screening
The synthesized this compound metal complexes often exhibit significant biological activities.
A. Antimicrobial Activity
Protocol 7: Agar Well Diffusion Method
-
Culture Preparation: Prepare fresh overnight cultures of the test bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).
-
Plate Preparation: Spread the microbial culture evenly on the surface of nutrient agar plates.
-
Well Preparation: Create wells of a standard diameter in the agar.
-
Sample Loading: Add a defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Use the solvent as a negative control and a standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[9]
B. Anticancer Activity
Protocol 8: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) under standard conditions.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized complexes for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Data Visualization
Experimental Workflow
Caption: Overall experimental workflow from synthesis to biological evaluation.
Coordination Modes of this compound Schiff Base Ligand
Caption: Potential coordination sites for a metal ion with the Schiff base ligand.
V. Conclusion
The spectroscopic analysis of metal complexes with this compound derivatives is a critical aspect of their development as potential therapeutic agents. A systematic approach, combining various spectroscopic techniques, is essential for their thorough characterization. This guide provides a foundational framework and detailed protocols to aid researchers in this exciting field of medicinal inorganic chemistry. By understanding the principles behind the techniques and the interpretation of the resulting data, researchers can confidently advance their discoveries from the laboratory to potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyrimidine-5-carbohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Pyrimidine-5-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly overcoming low yields. We will delve into the mechanistic principles, provide field-tested protocols, and offer a logical framework for troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound from its corresponding ester.
Q1: What is the standard method for synthesizing this compound?
The most prevalent and direct method is the hydrazinolysis of a pyrimidine-5-carboxylate ester (e.g., methyl or ethyl ester) with hydrazine hydrate.[1] This reaction is a nucleophilic acyl substitution where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide or ethoxide) and formation of the desired carbohydrazide.[2] The reaction is typically performed under reflux in an alcoholic solvent like ethanol or methanol.[3][4]
Q2: I'm getting a very low yield. What are the most common causes?
Low yield is the most frequently reported issue. The primary culprits, in order of likelihood, are:
-
Insufficient Hydrazine Hydrate: This is a reversible reaction. To drive the equilibrium towards the product side, a significant molar excess of hydrazine hydrate (typically 10-20 equivalents) is strongly recommended.[4] Using equimolar amounts is a common reason for incomplete conversion.[4]
-
Inadequate Reaction Time or Temperature: The hydrazinolysis of esters, especially those attached to electron-rich or sterically hindered pyrimidine rings, can be sluggish. Insufficient reflux time or temperature will result in a mixture of starting material and product.[5] Reaction times can range from a few hours to over 24 hours.[6]
-
Purity of Starting Materials: Impurities in the starting pyrimidine ester can interfere with the reaction.[5] It is crucial to use a purified ester for this step.
-
Premature Product Precipitation: In some cases, the product may begin to crystallize out of the solution before the reaction is complete, potentially inhibiting further conversion. Ensuring adequate solvent volume can help mitigate this.
Q3: How do I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting ester and the more polar carbohydrazide product. The carbohydrazide should have a significantly lower Rf value than the ester. Spot the reaction mixture alongside a spot of your starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: Is the choice of the ester (methyl vs. ethyl) important for the yield?
Generally, methyl esters are slightly more reactive towards nucleophiles than ethyl esters due to reduced steric hindrance and the better leaving group character of methoxide compared to ethoxide. While both can be used, switching from an ethyl to a methyl ester might lead to a modest improvement in reaction rate and yield under identical conditions.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Issue 1: The reaction is incomplete, and a significant amount of starting ester remains.
This is a classic equilibrium problem. Your primary goal is to push the reaction to completion.
Diagnostic Questions & Solutions:
-
How much hydrazine hydrate did you use?
-
Insight: Using a small excess (e.g., 2-3 equivalents) is often not enough.
-
Action: Increase the molar ratio of hydrazine hydrate significantly. Start with 10 equivalents relative to the ester. For stubborn reactions, ratios as high as 20 equivalents have been shown to be effective.[4] This application of Le Châtelier's principle is the single most effective way to improve conversion.
-
-
How long and at what temperature did you run the reaction?
-
Insight: The reaction may require prolonged heating to reach completion.
-
Action: Ensure the solvent is vigorously refluxing. If you refluxed for 6 hours with incomplete conversion, extend the time to 12 or even 24 hours, monitoring by TLC every few hours.[6]
-
-
What solvent are you using?
-
Insight: The solvent must fully dissolve the starting ester at reflux temperature.
-
Action: Ethanol is the standard and usually the best choice.[3] Methanol is also a good option.[4] In some specific cases, a solvent-free (neat) reaction, where the ester is refluxed directly with excess hydrazine hydrate, can be effective, but this should be approached with caution as it can promote side reactions.[4]
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting workflow for incomplete hydrazinolysis.
Issue 2: The yield is still low, but I don't see any starting material. I've isolated an unexpected product.
This scenario suggests that a side reaction is consuming your material. The structure of the pyrimidine ring is critical here.
Diagnostic Questions & Solutions:
-
What is the substitution pattern on your pyrimidine ring?
-
Insight: Certain pyrimidine scaffolds, particularly those derived from Biginelli reactions with an ester at the C5 position, are susceptible to ring cleavage under harsh hydrazinolysis conditions (high temperature and large excess of hydrazine).[7] The hydrazine can attack the C6 position of the ring, leading to an irreversible ring-opening cascade.
-
Action: If you suspect ring cleavage, you must use milder conditions. Reduce the amount of hydrazine hydrate to 2-3 equivalents and decrease the reaction time to 2-8 hours, carefully monitoring for the disappearance of the starting ester without prolonged heating.[7] If this fails, the alternative route via the carboxylic acid is the most reliable path forward.[4]
-
-
Are there other reactive functional groups on your molecule?
-
Insight: Besides the target ester, hydrazine could potentially react with other electrophilic centers on your molecule, although this is less common.
-
Action: Characterize your byproduct(s) using NMR and Mass Spectrometry. Understanding the structure of the side product is the key to diagnosing the unintended reaction pathway.
-
Issue 3: The reaction worked, but I'm losing a lot of product during work-up and purification.
Product loss during isolation is a common issue that can be easily rectified with procedural adjustments.
Diagnostic Questions & Solutions:
-
How are you isolating the crude product?
-
Insight: this compound is often a crystalline solid that is poorly soluble in cold ethanol. Pouring the hot reaction mixture into cold water or simply allowing it to cool to room temperature and then refrigerating is often sufficient to precipitate the product.[4]
-
Action: After cooling the reaction, if no precipitate forms, try reducing the solvent volume under reduced pressure. If the product remains dissolved, pouring the concentrated mixture into a large volume of ice-cold water should induce precipitation. The excess, water-soluble hydrazine hydrate will remain in the aqueous phase.[4]
-
-
How are you purifying the product?
-
Insight: The most common purification method is recrystallization from ethanol.[2] However, if the product is highly soluble in hot ethanol, you may lose a significant amount in the mother liquor.
-
Action: If recrystallization from ethanol results in poor recovery, try a different solvent system, such as methanol or an ethanol/water mixture. Alternatively, if the crude product is reasonably pure after simple filtration and washing with cold ethanol, further recrystallization may not be necessary.
-
Section 3: Experimental Protocols & Data
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of the ester to the carbohydrazide proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of ester to carbohydrazide conversion.
Table 1: Influence of Reaction Parameters on Yield
This table summarizes the typical effects of key variables on the reaction outcome.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Hydrazine Ratio | 1-3 Equivalents | Often Low / Incomplete | Insufficient to drive equilibrium forward. |
| 10-20 Equivalents | High / Complete | Mass action pushes the reaction toward product formation.[4] | |
| Temperature | Room Temperature | Very Slow / No Reaction | Insufficient energy to overcome the activation barrier. |
| Reflux (Ethanol) | Optimal | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.[1][3] | |
| Reaction Time | 1-4 Hours | May be Incomplete | May not be long enough for less reactive esters. |
| 6-24 Hours | Generally Complete | Allows sufficient time for the reaction to reach equilibrium or completion.[6] | |
| Substituents on Ring | Electron-donating | May Decrease Yield | Reduces the electrophilicity of the carbonyl carbon, slowing the reaction.[8] |
| Electron-withdrawing | May Increase Yield | Increases the electrophilicity of the carbonyl carbon, accelerating the reaction.[8] |
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by employing an excess of hydrazine hydrate.
Materials:
-
Ethyl Pyrimidine-5-carboxylate (1 equivalent)
-
Hydrazine Hydrate (100% or ~80% in water, 15 equivalents)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the Ethyl Pyrimidine-5-carboxylate (1 eq.).
-
Add absolute ethanol as the solvent (approx. 10-20 mL per gram of ester).
-
Stir the mixture to dissolve the ester. Gentle warming may be required.
-
Carefully add the hydrazine hydrate (15 eq.) to the stirred solution.
-
Heat the reaction mixture to a steady reflux using a heating mantle.
-
Maintain reflux for 6-12 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting ester spot has completely disappeared.
-
Once complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with a small amount of ice-cold ethanol to remove residual hydrazine and other impurities.
-
Dry the resulting white or off-white solid under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude carbohydrazide to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol, just enough to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
References
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]this compound Derivatives as Anti-HIV-1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Optimizing reaction conditions for the synthesis of Pyrimidine-5-carbohydrazide derivatives
Welcome to the technical support center for the synthesis of pyrimidine-5-carbohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Pyrimidine-5-carbohydrazides are pivotal building blocks in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.
The primary synthetic route involves the hydrazinolysis of a corresponding pyrimidine-5-carboxylate ester. While seemingly straightforward, this reaction is nuanced, and its success is highly dependent on carefully controlled conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your synthetic protocols.
General Reaction Scheme & Workflow
The conversion of a pyrimidine-5-carboxylate ester to its corresponding carbohydrazide is typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent, often an alcohol like ethanol or methanol.
Caption: A typical workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles.
Question 1: I am observing very low or no yield of my desired this compound. What are the common causes?
Answer:
Low or no product formation is a frequent issue that can stem from several factors related to reactants, conditions, or unexpected side reactions.
Probable Causes & Solutions:
-
Poor Quality of Starting Ester: The purity of your starting pyrimidine-5-carboxylate is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the starting ester is pure by checking its melting point, NMR, or HPLC profile. If necessary, purify it by recrystallization or column chromatography before proceeding.
-
-
Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock. Store it under an inert atmosphere and away from light.
-
-
Suboptimal Reaction Temperature: The hydrazinolysis of esters is an equilibrium-driven process that requires sufficient thermal energy to proceed at a reasonable rate.
-
Solution: Most syntheses require heating the reaction mixture to reflux in a solvent like ethanol or methanol.[1] If you are running the reaction at room temperature, slowly increase the temperature while monitoring the progress by Thin-Layer Chromatography (TLC).
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion, especially if the ester is sterically hindered or electronically deactivated.
-
Solution: Monitor the reaction over a longer period. Take aliquots at regular intervals (e.g., every 2 hours) and analyze them by TLC or HPLC to track the disappearance of the starting material. Some reactions may require refluxing overnight.[2]
-
Question 2: My TLC/HPLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. How can I drive the reaction to completion?
Answer:
Incomplete conversion is often due to an unfavorable equilibrium or insufficient reactivity under the chosen conditions.
Probable Causes & Solutions:
-
Stoichiometry of Hydrazine: While a slight excess of hydrazine is common, a large excess can sometimes be necessary to shift the equilibrium towards the product.
-
Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[1]
-
Solution: Ethanol is a common and effective solvent. However, if solubility is an issue, consider other alcohols like methanol or isopropanol. In some cases, a solvent-free (neat) reaction at an elevated temperature can be highly effective, though it requires careful temperature control to avoid degradation.[3][4]
-
-
Catalyst Addition: While not always necessary, a catalyst can sometimes accelerate the reaction.
-
Solution: A catalytic amount of a weak acid or base can sometimes promote nucleophilic attack. However, this should be approached with caution as it can also promote side reactions. For instance, some syntheses of pyrimidine derivatives benefit from acid catalysis.[2]
-
| Parameter | Standard Condition | Optimization Strategy |
| Hydrazine Hydrate | 2-3 equivalents | Increase to 5-10 equivalents |
| Solvent | Ethanol / Methanol | Try solvent-free conditions or alternative alcohols |
| Temperature | Reflux (e.g., ~78°C for EtOH) | Ensure consistent and adequate heating |
| Time | 2-8 hours | Extend to 12-24 hours with monitoring |
Table 1: Optimization Parameters for Driving the Reaction to Completion.
Question 3: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?
Answer:
The formation of side products is a common challenge, often arising from the high reactivity of hydrazine or the pyrimidine ring itself under harsh conditions.
Probable Causes & Solutions:
-
Pyrimidine Ring Cleavage: Under harsh conditions (e.g., prolonged heating with a large excess of hydrazine), the pyrimidine ring itself can be susceptible to nucleophilic attack and subsequent ring-opening. This can lead to the formation of pyrazole derivatives or other degradation products.[3][5]
-
Solution: Carefully control the reaction time and temperature. Use the minimum amount of excess hydrazine required to drive the reaction to completion. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
-
-
Formation of Dihydrazide or other Hydrazine Adducts: If there are other electrophilic sites on your pyrimidine ring, hydrazine may react at those positions as well.
-
Solution: This is highly substrate-dependent. If you suspect this is occurring, you may need to protect other reactive functional groups on your starting material before performing the hydrazinolysis.
-
-
Purification Strategy: The issue may lie in the purification rather than the reaction itself.
-
Solution: Pyrimidine-5-carbohydrazides are often polar, crystalline solids. Recrystallization from a suitable solvent (like ethanol, methanol, or an ethanol/water mixture) is often the most effective purification method.[6] If chromatography is necessary, consider using a more polar mobile phase or switching to a different stationary phase like alumina if the compound shows instability on silica gel.[7]
-
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is the most convenient method for real-time, qualitative monitoring.[8] It allows you to quickly visualize the disappearance of the less polar starting ester and the appearance of the more polar carbohydrazide product at the baseline. For quantitative analysis of conversion rates and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9][10]
Q2: How do I choose the right solvent for recrystallization? A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For pyrimidine-5-carbohydrazides, alcohols like ethanol or methanol are excellent starting points.[6] You can also try solvent pairs, such as ethanol/water or ethyl acetate/hexane, to achieve the desired solubility profile.
Q3: Can I use other hydrazine sources besides hydrazine hydrate? A3: While hydrazine hydrate is the most common and cost-effective reagent, anhydrous hydrazine can also be used, particularly if your reaction is sensitive to water. However, anhydrous hydrazine is more hazardous and requires more stringent handling precautions. Substituted hydrazines can also be used to generate N-substituted hydrazides, but reaction conditions may need significant re-optimization.[11]
Q4: My final product is an oil instead of a solid. How should I proceed? A4: If your product is an oil, it may indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, purification by column chromatography is the next logical step. Ensure your product is thoroughly dried under high vacuum to remove all solvent traces.
Reference Experimental Protocol
This protocol provides a general framework. Molar equivalents and reaction times should be optimized for specific substrates.
Materials:
-
Pyrimidine-5-carboxylate ester (1.0 mmol)
-
Hydrazine hydrate (~64-85% solution, 5.0 mmol, 5 eq.)
-
Ethanol (10 mL)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the pyrimidine-5-carboxylate ester (1.0 mmol) and ethanol (10 mL).
-
Reagent Addition: Stir the mixture to dissolve the ester (if it is not fully soluble, it will dissolve upon heating). Add hydrazine hydrate (5.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent, where the product should remain at the baseline). The reaction is typically complete within 4-12 hours.[2]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound. Dry the final product under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrimidine Hydrazones by Recrystallization
Welcome to the technical support center for the purification of pyrimidine hydrazones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable compounds. Pyrimidine hydrazones are a significant class of molecules, widely explored for their therapeutic potential in oncology, infectious diseases, and beyond.[1][2][3] However, their purification by recrystallization, a seemingly straightforward technique, is often fraught with challenges that can impede research progress.
This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the recrystallization of pyrimidine hydrazones. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific issues you may encounter during the recrystallization of pyrimidine hydrazones in a question-and-answer format.
Problem 1: My compound "oils out" instead of forming crystals.
Question: I've dissolved my pyrimidine hydrazone in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening, and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon in recrystallization. It occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This is problematic because the oil droplets are essentially a highly concentrated, impure liquid form of your compound, which will solidify into an amorphous solid or glass, trapping impurities and defeating the purpose of recrystallization.[5]
Root Causes & Mechanistic Explanation:
-
High Solute Concentration/Supersaturation: If the solution is too concentrated, the supersaturation level upon cooling may be too high, leading to rapid phase separation into a liquid rather than the ordered process of crystal nucleation and growth.[4]
-
Low Melting Point: The compound's melting point may be lower than the temperature of the solution when it becomes saturated.[5][6] This is particularly relevant for pyrimidine hydrazones with flexible side chains or impurities that depress the melting point.
-
Poor Solvent Choice: The chosen solvent may be "too good" at dissolving the compound, even at lower temperatures, or conversely, the polarity mismatch between the solvent and solute is too great, promoting liquid-liquid phase separation.[6]
-
Rapid Cooling: Cooling the solution too quickly can shock the system, not allowing sufficient time for molecules to orient themselves into a crystal lattice.[7]
Troubleshooting Workflow:
Step-by-Step Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the overall concentration.[5]
-
Slow Down the Cooling: Once redissolved, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This provides the kinetic leeway for molecules to arrange into an ordered crystal lattice.
-
Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface. If you have a small amount of pure solid, add a tiny seed crystal to the solution just before it reaches the saturation point.[8]
-
Change the Solvent System: If the above steps fail, a new solvent is required.
-
Single Solvent: Choose a solvent with a lower boiling point. For example, if you are using ethanol, try methanol.
-
Mixed Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "antisolvent" in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. Common systems include ethanol/water, ethyl acetate/hexane, or DMF/water.[9] For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization, where an antisolvent vapor slowly diffuses into the solution, can be highly effective.[10]
-
-
Trituration: If an oil persists, you can attempt to solidify it by decanting the solvent and triturating (stirring and grinding) the oil with a non-polar solvent like cold hexane or pentane. This can sometimes induce solidification.[9]
Problem 2: I can't find a suitable recrystallization solvent.
Question: My pyrimidine hydrazone seems to be either soluble in everything or insoluble in everything. How do I select the right solvent?
Answer:
Solvent selection is the most critical step in recrystallization. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[7] The diverse structures of pyrimidine hydrazones mean there is no one-size-fits-all solvent.
Systematic Approach to Solvent Selection:
-
Know Your Compound: The polarity of your pyrimidine hydrazone is key. The presence of polar groups (-OH, -NH2) or non-polar groups (long alkyl chains, aromatic rings) will dictate its solubility. Pyrimidine itself is soluble in water and many organic solvents.[11] However, substituents dramatically alter this behavior.
-
Small-Scale Solubility Tests: Use small amounts of your crude product (5-10 mg) in test tubes with ~0.5 mL of various solvents.
| Solvent Class | Examples | Polarity | Notes for Pyrimidine Hydrazones |
| Protic Solvents | Ethanol, Methanol, Water, Acetic Acid | High | Often good choices. Ethanol is a common starting point.[9] Water can be a good antisolvent. Acetic acid can be used for very insoluble compounds, but be wary of potential hydrazone hydrolysis.[12][13] |
| Dipolar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Medium-High | DMF and DMSO can dissolve many otherwise insoluble compounds but are difficult to remove.[10] Acetonitrile can be an excellent choice for moderately polar compounds.[9] |
| Aprotic Non-polar | Dichloromethane (DCM), Chloroform, THF | Medium-Low | Good "soluble" solvents for mixed-solvent systems. Chloroform has been reported to work well.[9] |
| Non-polar | Hexane, Heptane, Toluene, Diethyl Ether | Low | Typically used as the "poor" solvent or antisolvent in mixed-solvent systems (e.g., DCM/Hexane).[12] |
Experimental Protocol: Systematic Solvent Screening
-
Room Temperature Test: Add a small amount of your compound to a test tube containing a solvent. If it dissolves at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be a "good" solvent in a mixed pair.
-
Hot Solvent Test: If it's insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Cooling Test: If it dissolved when hot, cool the test tube in an ice bath. The rapid formation of a crystalline precipitate indicates a good solvent. If no crystals form, try scratching the inside of the tube.
-
Mixed Solvent Test: If your compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), try a mixed system. Dissolve the compound in a minimal amount of hot ethanol, then add water dropwise until it becomes cloudy. Re-heat to clarify and then cool slowly.
Problem 3: My compound decomposes during recrystallization.
Question: I'm losing a significant amount of my product during recrystallization, and my TLC plate shows new, unwanted spots. Why is this happening?
Answer:
Pyrimidine hydrazones, while often stable, can be susceptible to degradation under certain conditions, particularly hydrolysis and oxidation.
Causes of Degradation:
-
Acid/Base Sensitivity: The hydrazone C=N bond is susceptible to hydrolysis, which is the reverse of its formation reaction. This can be catalyzed by strong acids or bases.[14] Since hydrazone formation is often catalyzed by acid, residual acid in the crude product can promote decomposition upon heating.[7]
-
Thermal Instability: Prolonged heating, especially in high-boiling point solvents, can cause decomposition.
-
Oxidative Degradation: The hydrazone moiety can be susceptible to oxidation, which can lead to the formation of various impurities.[15]
Preventative Measures:
-
Neutralize Crude Product: Before recrystallization, ensure your crude product is free of strong acids or bases from the reaction workup. A wash with a dilute sodium bicarbonate solution, followed by water, can be beneficial.
-
Use Neutral Solvents: Avoid using highly acidic or basic solvents for recrystallization unless necessary. If you must use a solvent like acetic acid, do so for the shortest possible time.
-
Minimize Heating Time: Dissolve your compound quickly in the boiling solvent and proceed to the cooling step without delay. Do not leave the solution refluxing for extended periods.
-
Work Under Inert Atmosphere: If you suspect oxidative degradation, perform the recrystallization under an inert atmosphere of nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: My recrystallized product is still impure. What should I do?
A: A single recrystallization may not be sufficient if the crude product is heavily contaminated or if the impurities have very similar solubility profiles to your product. A second recrystallization is often necessary. If impurities persist, consider an alternative purification method like column chromatography. For pyrimidine hydrazones, which can be acid-sensitive, using silica gel treated with a small amount of triethylamine (~1%) in the eluent can prevent decomposition on the column.[14]
Q2: I have very low yield after recrystallization. Why?
A: Low yield can result from several factors:
-
Using too much solvent: This is the most common cause. Your product remains dissolved in the "mother liquor."[5] Try to reduce the volume of the mother liquor by evaporation and cool again to recover more product (a "second crop").
-
Premature crystallization: If the solution cools too fast during a hot filtration step, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
The compound is genuinely that soluble: You may need to select a solvent in which your compound is less soluble.
Q3: Can polymorphism affect the recrystallization of pyrimidine hydrazones?
A: Yes. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can affect recrystallization.[16] Different polymorphs can have different solubilities, melting points, and crystal habits. You might find that recrystallizing from different solvents yields different crystal forms. This is a complex area, but being aware of the possibility can help explain batch-to-batch inconsistencies. Characterization by techniques like powder X-ray diffraction (PXRD) can identify different polymorphic forms.
Q4: How do I dry my crystals properly?
A: After collecting the crystals by vacuum filtration and washing with a small amount of cold solvent, they should be dried thoroughly. Air drying on the filter paper is often sufficient for small amounts. For larger quantities or to remove high-boiling point solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) is recommended. Incomplete drying can lead to an inaccurate yield and may affect subsequent reactions or analytical results.
Diagrams & Workflows
References
- 1. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Pyrimidine-5-carbohydrazide reactions
A Guide to Identifying and Minimizing Byproducts in Hydrazinolysis Reactions
Welcome to the Technical Support Center for Pyrimidine-5-Carbohydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to help you navigate the complexities of this reaction, maximize your yield of the desired product, and confidently identify and minimize common byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My yield of this compound is significantly lower than expected, and I have a complex mixture of products. What are the likely causes?
A1: Low yields and product mixtures in this reaction are common and typically stem from side reactions competing with the desired hydrazinolysis of the ester. The primary culprits are often related to reaction conditions and the inherent reactivity of the pyrimidine ring with hydrazine.
Core Issues and Causality:
-
Incomplete Reaction: The most straightforward issue is an incomplete reaction. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting ester.
-
Hydrolysis of Starting Material: If your hydrazine hydrate contains a significant amount of water, or if the reaction is worked up under aqueous conditions for an extended period, you may see hydrolysis of the starting ethyl pyrimidine-5-carboxylate to pyrimidine-5-carboxylic acid.
-
Pyrimidine Ring Opening: This is a significant and often overlooked side reaction. The pyrimidine ring itself can be susceptible to nucleophilic attack by hydrazine, especially under harsh conditions (e.g., high temperatures, prolonged reaction times, or a large excess of hydrazine). This can lead to the formation of pyrazole derivatives.[1] The carbohydrazide is often a transient intermediate in this pathway.[1]
-
Formation of Dihydrazide Derivatives: While less common, it is possible for a second molecule of hydrazine to react with the pyrimidine ring, particularly at elevated temperatures, leading to more complex, nitrogen-rich impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Recommended Actions:
-
Reaction Condition Optimization:
-
Temperature Control: Maintain a moderate temperature. Refluxing in a lower-boiling solvent like ethanol is a good starting point. Avoid excessive heat, which promotes ring-opening.
-
Stoichiometry: Use a modest excess of hydrazine hydrate (e.g., 1.5-3 equivalents). A large excess can significantly increase the rate of byproduct formation.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged reaction times beyond the consumption of the starting ester can lead to the degradation of the desired product.
-
-
Byproduct Analysis:
-
Acquire ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data of your crude product. Compare the spectra to the known data for this compound and the potential byproducts listed in the FAQ section below.
-
Q2: I see an unexpected set of peaks in my ¹H NMR spectrum. How can I identify the impurity?
A2: The identity of the impurity can often be deduced by characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum. Here are some common byproducts and their expected spectral features:
| Byproduct | Key ¹H NMR Signals (DMSO-d₆) | Rationale |
| Pyrimidine-5-carboxylic acid | A broad singlet for the carboxylic acid proton (>12 ppm), and pyrimidine protons with shifts similar to the starting material. | The ester group is hydrolyzed to a carboxylic acid. |
| 3-Aminopyrazole-4-carboxamide | A downfield shift for the pyrazole NH proton, and distinct aromatic signals for the pyrazole ring. | This indicates a rearrangement of the pyrimidine ring. |
| Unreacted Ethyl Pyrimidine-5-carboxylate | A quartet around 4.3 ppm and a triplet around 1.3 ppm, characteristic of an ethyl ester. | Incomplete reaction. |
Protocol 1: Sample Preparation for NMR Analysis of Byproducts
-
Isolate the Impurity: If possible, isolate the byproduct from the reaction mixture using column chromatography or preparative TLC.
-
Sample Preparation: Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire Spectra: Obtain ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. Compare with the data in the FAQ section.
Frequently Asked Questions (FAQs)
What are the most common byproducts in the synthesis of this compound?
The most prevalent byproducts are:
-
Pyrimidine-5-carboxylic acid: Formed by the hydrolysis of the starting ester.
-
Ring-Opened Products (e.g., 3-Aminopyrazole-4-carboxamide): Resulting from the nucleophilic attack of hydrazine on the pyrimidine ring itself, leading to a skeletal rearrangement.[1][2]
What is the mechanism of pyrimidine ring opening by hydrazine?
The generally accepted mechanism involves the nucleophilic attack of hydrazine on an electrophilic carbon of the pyrimidine ring (often C4 or C6). This is followed by a series of bond cleavages and rearrangements, ultimately leading to a more stable five-membered heterocyclic system like a pyrazole. This process is often irreversible and is favored by conditions that increase the electrophilicity of the pyrimidine ring or the nucleophilicity of the hydrazine.
Caption: Simplified pathway for pyrimidine ring opening.
How can I minimize the formation of these byproducts?
| Parameter | Recommendation | Rationale |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate (e.g., reflux in ethanol). | Higher temperatures provide the activation energy for the competing ring-opening pathway. |
| Hydrazine Equivalents | Use a minimal excess of hydrazine (1.5-3 eq.). | A large excess of the nucleophile favors the undesired attack on the pyrimidine ring. |
| Reaction Time | Monitor the reaction by TLC and stop it once the starting material is consumed. | Prolonged exposure to hydrazine and heat can lead to the conversion of the desired product into byproducts. |
| Solvent | Use an alcohol like ethanol. | This generally provides good solubility for the reactants and allows for moderate reflux temperatures. |
What are the expected analytical data for the desired product and key byproducts?
This compound
-
¹H NMR (DMSO-d₆): δ 9.65 (s, 1H, NH), 9.15 (s, 2H, pyrimidine H), 8.90 (s, 1H, pyrimidine H), 4.60 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 164.0, 159.5, 157.0, 125.0.
-
MS (ESI): m/z 139.06 [M+H]⁺.
Pyrimidine-5-carboxylic acid
-
¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 9.25 (s, 2H, pyrimidine H), 9.00 (s, 1H, pyrimidine H).[3]
-
¹³C NMR (DMSO-d₆): δ 166.0, 160.0, 157.5, 124.0.
-
MS (ESI): m/z 125.03 [M+H]⁺.
3-Aminopyrazole-4-carboxamide
-
¹H NMR (DMSO-d₆): δ 12.0 (br s, 1H, pyrazole NH), 7.80 (s, 1H, pyrazole H), 7.20 (br s, 1H, CONH), 6.80 (br s, 1H, CONH), 5.60 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 166.5, 154.0, 138.0, 98.0.
-
MS (ESI): m/z 127.06 [M+H]⁺.[4]
Experimental Protocols
Protocol 2: Optimized Synthesis of this compound
This protocol is designed to favor the formation of the desired product while minimizing common byproducts.
Materials:
-
Ethyl pyrimidine-5-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl pyrimidine-5-carboxylate (1.0 eq) in absolute ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
Protocol 3: Purification of this compound
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute with a suitable solvent system, such as a gradient of methanol in dichloromethane, monitoring the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting unexpected outcomes in the synthesis of Pyrimidine-5-carbohydrazide analogs
Introduction
Welcome to the technical support center for the synthesis of pyrimidine-5-carbohydrazide analogs. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The this compound scaffold, in particular, is a versatile synthon for creating diverse compound libraries in drug discovery, often serving as a precursor for hydrazones and other heterocyclic systems with significant biological potential.[3][4]
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to address the nuanced challenges and unexpected outcomes that can arise during synthesis. Here, we dissect common problems, explain the underlying chemical mechanisms, and provide field-proven solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
The most prevalent and direct precursor is an alkyl pyrimidine-5-carboxylate, typically an ethyl or methyl ester.[4] This ester is then converted to the target carbohydrazide via hydrazinolysis—a nucleophilic acyl substitution reaction with hydrazine hydrate.
Q2: How is the pyrimidine core itself typically synthesized?
The pyrimidine ring is often constructed using multicomponent reactions. The Biginelli reaction is a classic and powerful method, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5][6][7] This approach allows for the rapid assembly of the dihydropyrimidine core, which can then be oxidized or further modified. Other methods involve the condensation of 1,3-dicarbonyl compounds with amidines, guanidine, or urea.[8][9]
Q3: What are the best solvents for the hydrazinolysis step?
Lower alcohols such as ethanol, methanol, or isopropanol are the most commonly used solvents. They are effective at dissolving both the ester and hydrazine hydrate and are suitable for the reflux temperatures often required for the reaction to proceed to completion.
Q4: How can I monitor the progress of the hydrazinolysis reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. The starting ester is typically much less polar than the resulting carbohydrazide product. A significant decrease in the Rf value of the product spot compared to the starting material spot indicates a successful conversion. It is advisable to use a relatively polar mobile phase (e.g., 10-20% methanol in dichloromethane or 50% ethyl acetate in hexanes) to ensure the polar product moves off the baseline.
Q5: My carbohydrazide product is a solid that crashes out of the reaction mixture. How should I handle the workup?
This is a common and often advantageous scenario. If the product precipitates upon cooling, it can be isolated by simple filtration. The collected solid should then be washed with a cold, non-polar solvent (like diethyl ether or hexanes) to remove any unreacted starting ester and other non-polar impurities. This often yields a product of sufficient purity for the next step without requiring column chromatography.
Detailed Troubleshooting Guides
Issue 1: Low or No Product Yield in Hydrazinolysis
You've set up your reaction between the pyrimidine-5-carboxylate ester and hydrazine hydrate, but after the specified time, TLC analysis shows mostly unreacted starting material.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time through air oxidation.
-
Explanation: The nucleophilicity of hydrazine is critical for attacking the ester's carbonyl carbon.[10] If the reagent is old or has been improperly stored, its effective concentration will be lower, leading to a sluggish or incomplete reaction.
-
Solution: Always use a fresh, unopened bottle of high-purity hydrazine hydrate. If you suspect your current stock is old, procure a new supply.
-
-
Insufficient Reaction Temperature or Time: The hydrazinolysis of sterically hindered or electron-deficient pyrimidine esters can be slow.
-
Explanation: The reaction rate is dependent on overcoming the activation energy of the nucleophilic attack. Substituents on the pyrimidine ring can sterically block the carbonyl group or withdraw electron density, making it less electrophilic.
-
Solution: Ensure the reaction is heated to a sufficient temperature, typically the reflux temperature of the alcohol solvent. If the reaction is still slow, extend the reaction time, monitoring periodically by TLC. For particularly stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[1][11][12]
-
-
Suboptimal Stoichiometry: An insufficient excess of hydrazine can lead to incomplete conversion.
-
Explanation: Hydrazinolysis is an equilibrium process. Using a large excess of hydrazine hydrate (typically 5-10 equivalents) pushes the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Solution: Increase the equivalents of hydrazine hydrate used. This is a cost-effective way to drive the reaction to completion, especially since excess hydrazine is volatile and easily removed during workup.
-
Issue 2: Formation of Unexpected Byproducts
Your reaction appears to work, but you isolate a product with an unexpected mass or NMR spectrum, or you observe multiple spots on your TLC plate.
Under harsh conditions (e.g., prolonged heating with a large excess of hydrazine), the pyrimidine ring itself can be susceptible to nucleophilic attack and cleavage.[13]
-
Mechanism: Hydrazine can act as a strong nucleophile, attacking electrophilic positions on the pyrimidine ring, which can lead to a cascade of reactions resulting in ring-opened products like pyrazoles and urea.[13] This is particularly noted in Biginelli-type pyrimidines.
-
Identification: Look for the absence of the complete pyrimidine structure in NMR and the presence of signals corresponding to pyrazole or other fragments. Mass spectrometry will show fragment ions corresponding to this cleavage.
-
Solution:
-
Milder Conditions: Reduce the reaction temperature and time.
-
Limit Hydrazine: Use a smaller excess of hydrazine hydrate (e.g., 3-5 equivalents).
-
Solvent Choice: Running the reaction at a lower temperature in a solvent like methanol instead of refluxing ethanol might prevent this side reaction.
-
This can occur if there is an unreacted acylating agent present from a previous step or under specific conditions where the newly formed carbohydrazide reacts with another molecule of the starting ester.
-
Mechanism: The product, a this compound, is itself a nucleophile. It can potentially react with a second molecule of the starting pyrimidine-5-carboxylate ester, especially if the reaction is heated for an extended period after all the hydrazine hydrate has been consumed.
-
Identification: Mass spectrometry will show a mass corresponding to two pyrimidine units linked by a hydrazine bridge. The ¹H NMR spectrum will be more complex but may show two distinct sets of pyrimidine signals.
-
Solution:
-
Ensure Hydrazine Excess: A sufficient excess of hydrazine hydrate will outcompete the carbohydrazide product in reacting with the starting ester.
-
Monitor Reaction: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to prevent over-reaction.
-
Issue 3: Purification and Isolation Challenges
The carbohydrazide product is highly polar, making it difficult to isolate or purify.
During an aqueous workup, the product remains in the aqueous layer and cannot be extracted effectively with common organic solvents.
-
Explanation: The carbohydrazide moiety (-CONHNH₂) contains multiple hydrogen bond donors and acceptors, rendering the molecule highly polar and often water-soluble.[14]
-
Solutions:
-
Precipitation/Filtration: The best method is to avoid an aqueous workup altogether. After the reaction, cool the mixture in an ice bath. If the product precipitates, it can be isolated by filtration.
-
Evaporation and Trituration: If precipitation does not occur, remove the solvent in vacuo. To the resulting crude oil or solid, add a non-polar solvent like diethyl ether, hexanes, or ethyl acetate. The desired polar product will likely remain a solid while less polar impurities dissolve. The solid can then be collected by filtration.
-
Alternative Extraction Solvents: If extraction is necessary, try more polar solvents like n-butanol or perform multiple extractions with large volumes of ethyl acetate.
-
The product shows significant streaking on a silica gel TLC plate and is difficult to purify by column chromatography.
-
Explanation: The basic nitrogen atoms in the carbohydrazide and pyrimidine moieties can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.
-
Solutions:
-
Recrystallization: This is the preferred method for purifying polar, crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, methanol/ether, DMF/water).
-
Deactivate Silica Gel: If chromatography is unavoidable, deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Common choices include 0.5-1% triethylamine (Et₃N) or ammonia (in the form of a 7N solution in methanol). This neutralizes the acidic sites on the silica, allowing the polar product to elute more cleanly.
-
Standard Experimental Protocol
General Procedure for the Synthesis of this compound from an Ethyl Ester
Caption: Standard Workflow for Hydrazinolysis.
Materials & Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl pyrimidine-5-carboxylate derivative
-
Ethanol (absolute)
-
Hydrazine hydrate (>98%)
-
Standard glassware for filtration and workup
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ethyl pyrimidine-5-carboxylate (1.0 equivalent).
-
Solvent Addition: Add absolute ethanol (approx. 10-20 mL per gram of ester). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (5.0 to 10.0 equivalents) to the solution dropwise at room temperature. The reaction is typically exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain it for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM). The disappearance of the starting ester spot indicates completion.
-
Isolation: Once complete, cool the reaction flask in an ice-water bath for 30-60 minutes. The product will often precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol and then with diethyl ether to remove residual impurities.
-
Drying: Dry the purified solid under high vacuum to afford the final this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Data Summary Table
The choice of reaction conditions can significantly impact yield and time. Microwave irradiation, in particular, offers a substantial advantage for accelerating these transformations.[11][15][16]
| Method | Temperature | Time | Typical Yield Range | Key Advantages / Disadvantages |
| Conventional Heating | Reflux (e.g., 80°C in EtOH) | 4 - 24 h | 65 - 90% | Pro: Simple setup. Con: Long reaction times, potential for side reactions.[13] |
| Microwave Irradiation | 100 - 130°C | 10 - 30 min | 80 - 95% | Pro: Drastically reduced time, often cleaner reactions.[11][12] Con: Requires specialized equipment. |
| Room Temperature | 20 - 25°C | 24 - 72 h | 40 - 75% | Pro: Very mild conditions. Con: Very slow, may not be suitable for all substrates. |
References
- 1. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. growingscience.com [growingscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
Improving the efficiency of the condensation reaction of Pyrimidine-5-carbohydrazide with aldehydes
Technical Support Center: Optimizing Hydrazone Synthesis from Pyrimidine-5-carbohydrazide
Welcome to the technical support center for the synthesis of pyrimidine-based hydrazones. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the condensation reaction of this compound with aldehydes. As Senior Application Scientists, our goal is to equip you with the necessary insights to enhance reaction efficiency, improve yields, and ensure the purity of your target compounds.
Part 1: Foundational Principles & Reaction Optimization
This section addresses the core principles of the reaction, focusing on the mechanistic underpinnings and the critical parameters that govern its success.
FAQ 1: What is the fundamental mechanism of the condensation reaction between this compound and an aldehyde?
The reaction proceeds via a nucleophilic addition-elimination pathway, typically under acidic catalysis, to form the corresponding N-acylhydrazone. The acid catalyst plays a crucial role in activating the aldehyde, making it more susceptible to nucleophilic attack.
The Mechanism Unveiled:
-
Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the this compound, being a potent nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton leads to the formation of the stable hydrazone product with a characteristic C=N double bond.
Below is a schematic representation of this acid-catalyzed mechanism:
Caption: Acid-catalyzed mechanism of hydrazone formation.
FAQ 2: How do I choose the optimal solvent for my reaction? What are the pros and cons of protic vs. aprotic solvents?
Solvent selection is critical as it can influence reaction rates and equilibrium position. The ideal solvent should dissolve both reactants and facilitate the reaction, often by stabilizing intermediates.
| Solvent Class | Examples | Pros | Cons |
| Protic | Ethanol, Methanol, Acetic Acid | - Can act as a proton source, aiding in catalysis.[1][2] - Generally good at solvating both reactants. - Can facilitate the removal of water, driving the equilibrium forward, especially at reflux. | - Can form hydrogen bonds with the nucleophile, potentially reducing its reactivity. - May require higher temperatures to overcome the solvation shell. |
| Aprotic Polar | DMF, DMSO | - Do not interfere with the nucleophile through hydrogen bonding. - High boiling points allow for a wide range of reaction temperatures. | - More challenging to remove during workup. - Can be hygroscopic, introducing water that can hinder the reaction. |
| Aprotic Non-Polar | Toluene, Dioxane | - Can be used with a Dean-Stark trap to azeotropically remove water, effectively driving the reaction to completion. | - Lower polarity may result in poor solubility of the this compound. |
Recommendation: For most applications, ethanol or methanol are excellent starting points due to their ability to dissolve the reactants and their relatively benign nature.[3] If water removal is a concern, especially with less reactive aldehydes, using toluene with a Dean-Stark apparatus is a robust alternative. Some reactions can also be performed under solvent-free conditions, which can be an environmentally friendly and efficient option.[4][5]
FAQ 3: Is a catalyst always necessary? If so, how do I select the right acid catalyst? What catalyst loading should I use?
While the reaction can sometimes proceed without a catalyst, particularly with highly reactive aldehydes, catalysis is generally recommended to achieve reasonable reaction times and yields.
-
Brønsted Acids: These are the most common catalysts.
-
Glacial Acetic Acid: Often used in catalytic amounts (3-5 drops) or even as the solvent. It provides the necessary acidic environment without being overly harsh.[6]
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): A few drops of these strong acids can significantly accelerate the reaction. However, they can also promote side reactions or degradation of the product if not used judiciously.
-
-
Lewis Acids: In some cases, Lewis acids can be effective, although less common for this specific transformation.
Catalyst Loading: A general guideline is to use a catalytic amount, typically 1-5 mol% for strong acids. For weaker acids like acetic acid, a larger amount, up to being the solvent itself, can be used.
Recommendation: Start with a catalytic amount of glacial acetic acid in ethanol.[7] This combination is effective for a wide range of substrates and minimizes the risk of side reactions.
FAQ 4: What are the ideal reaction temperature and time? How do I monitor the reaction progress effectively?
-
Temperature: The reaction is often performed at room temperature or under reflux.[2] Room temperature reactions are slower but may result in a cleaner product with fewer byproducts. Refluxing in a solvent like ethanol can significantly shorten the reaction time.[3]
-
Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde and the reaction conditions.
-
Monitoring Reaction Progress:
-
Thin Layer Chromatography (TLC): This is the most common and effective method. Spot the reaction mixture alongside the starting materials (aldehyde and carbohydrazide). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction's progress.
-
LC-MS: For more quantitative analysis, liquid chromatography-mass spectrometry can be used to monitor the formation of the product and the consumption of reactants.
-
Part 2: Troubleshooting Low Yields and Reaction Failures
Low yields are a common frustration. This section provides a systematic approach to diagnosing and resolving these issues.
FAQ 5: My reaction yield is very low. What are the most common causes and how can I systematically troubleshoot this?
Low yields can stem from several factors. The following workflow can help you pinpoint the issue:
Caption: A systematic workflow for troubleshooting low reaction yields.
Actionable Steps:
-
Purity of Starting Materials: Ensure both the this compound and the aldehyde are pure. Impurities can inhibit the reaction.[8]
-
Anhydrous Conditions: While not always strictly necessary, excess water can shift the equilibrium back towards the starting materials. Consider using anhydrous solvents.[9]
-
Catalyst: Ensure the catalyst has been added and is active. If using a strong acid, ensure it hasn't been neutralized by any basic impurities.
-
Temperature and Time: If the reaction is slow at room temperature, consider heating to reflux. Also, ensure sufficient reaction time has been allowed.
-
Water Removal: For stubborn reactions, actively removing the water byproduct using a Dean-Stark trap with a solvent like toluene can significantly improve yields.
FAQ 6: I am not seeing any product formation. What are the critical factors to check?
-
Reactivity of the Aldehyde: Sterically hindered or electronically deactivated aldehydes may require more forcing conditions (higher temperature, stronger catalyst).
-
Solubility: Ensure both reactants are soluble in the chosen solvent. If not, consider a different solvent system.
-
Catalyst: The absence of a catalyst can sometimes lead to no reaction, especially with unreactive aldehydes.
FAQ 7: The reaction seems to stall and not go to completion. What could be the reasons and how can I drive it forward?
A stalled reaction often points to an equilibrium issue.
-
Reversibility: The formation of hydrazones is a reversible reaction.[10] The presence of the water byproduct can lead to hydrolysis of the product back to the starting materials.
-
Solution: Remove water as it forms, either by using a Dean-Stark trap or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
Product Precipitation: In some cases, the product may precipitate out of the solution as it forms. This can sometimes passivate the surface of the solid reactants and halt the reaction.
-
Solution: Try a solvent in which the product is more soluble, or increase the temperature.
-
FAQ 8: How do the electronic properties of my aldehyde affect the reaction rate and yield?
The electronic nature of the substituents on the aldehyde can have a significant impact:
-
Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., nitro, cyano, halo groups) on an aromatic ring are generally more reactive. The EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxy, amino groups) are less reactive. The EDGs decrease the electrophilicity of the carbonyl carbon. These reactions may require a stronger catalyst or higher temperatures to proceed efficiently.
Part 3: Dealing with Impurities and Side Reactions
Understanding and mitigating side reactions is key to obtaining a pure product.
FAQ 9: I'm observing a significant amount of an unexpected byproduct. What are the common side reactions and how can I identify them?
-
Knoevenagel Condensation: This can occur if there are other active methylene compounds present in the reaction mixture.[9]
-
Cyclization Reactions: Depending on the substituents on the pyrimidine ring, intramolecular cyclization could be a possibility, leading to fused heterocyclic systems. For example, reactions with 2-aminobenzoylhydrazide can lead to the formation of quinazolin-4(3H)-one.[11]
-
Azine Formation: The aldehyde can react with any hydrazine impurity or with the hydrazone product itself to form an azine (R-CH=N-N=CH-R).[12]
Identification:
-
NMR Spectroscopy: Byproducts will show distinct signals in the ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: This will provide the molecular weight of the impurities, aiding in their identification.
FAQ 10: My final product is difficult to purify. What are the best practices for purifying pyrimidine hydrazones? Are there alternatives to silica gel chromatography?
-
Recrystallization: This is often the most effective method for purifying solid hydrazone products. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane.
-
Column Chromatography:
-
Silica Gel: While widely used, hydrazones can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[13] To mitigate this, you can:
-
Use a mobile phase doped with a small amount of a basic modifier like triethylamine (0.5-1%).[13]
-
Use deactivated silica gel.
-
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[13]
-
Reverse-Phase Chromatography: This can be an option for more polar hydrazones.
-
FAQ 11: I suspect my starting materials are impure. How can I purify this compound and the aldehyde before the reaction?
-
This compound: Can typically be purified by recrystallization from a suitable solvent like ethanol.
-
Aldehydes: Liquid aldehydes can be purified by distillation. Solid aldehydes can be purified by recrystallization. It's also important to check for the corresponding carboxylic acid impurity, which can form upon oxidation.
Part 4: Characterization
Confirming the structure of your final product is a crucial final step.
FAQ 12: What are the key spectroscopic signatures (¹H NMR, ¹³C NMR, IR) I should look for to confirm the formation of the pyrimidine hydrazone product?
-
¹H NMR:
-
Disappearance of Aldehyde Proton: The characteristic signal of the aldehyde proton (usually around 9-10 ppm) will disappear.
-
Appearance of Imine and Amide Protons: Look for the appearance of new signals for the imine proton (-N=CH-) (typically 8-9 ppm) and the amide proton (-CO-NH-) (can be broad and appear downfield, >10 ppm).[2][3] The exact chemical shifts will depend on the specific structure and solvent.
-
-
¹³C NMR:
-
Disappearance of Aldehyde Carbonyl: The signal for the aldehyde carbonyl carbon (around 190-200 ppm) will be absent.
-
Appearance of Imine Carbon: A new signal for the imine carbon (-N=CH-) will appear in the range of 140-160 ppm.
-
-
IR Spectroscopy:
-
Disappearance of Aldehyde C=O Stretch: The strong carbonyl stretch of the aldehyde (around 1700 cm⁻¹) will disappear.
-
Appearance of Imine C=N Stretch: A new absorption band for the C=N stretch will appear around 1600-1650 cm⁻¹.
-
N-H Stretch: An N-H stretching band will be present around 3200-3400 cm⁻¹.[14]
-
By carefully considering these factors and applying the troubleshooting strategies outlined above, you can significantly improve the efficiency and success of your this compound condensation reactions.
References
- 1. Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]this compound Derivatives as Anti-HIV-1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of enone-hydrazones under solvent free and additive free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrazone - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. chemicaljournal.org [chemicaljournal.org]
Technical Support Center: Method Refinement for the Purification of Oily Pyrimidine Hydrazone Products
Welcome to the technical support center for the purification of pyrimidine hydrazone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds, particularly when they present as oils or recalcitrant solids. Here, we delve into the causality behind common purification hurdles and provide field-proven, step-by-step protocols to refine your methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Pyrimidine Hydrazone Product is an Intractable Oil. How Can I Induce Solidification?
This is one of the most common challenges encountered with pyrimidine hydrazones, often due to residual solvents, the presence of impurities acting as a eutectic mixture, or the inherent physicochemical properties of the molecule.
Underlying Cause: The phenomenon of "oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid.[1] This can be triggered by a high concentration of the solute, rapid cooling, or the use of a solvent in which the compound is excessively soluble even at low temperatures. For pyrimidine hydrazones, certain structural features can also predispose them to forming oils.[2]
Refined Method 1: Trituration with a Non-Polar Solvent
Trituration is a simple yet powerful technique to induce crystallization by washing the crude oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[3]
Step-by-Step Protocol:
-
Place the oily product in a flask.
-
Add a small volume of a cold, non-polar solvent such as n-hexane or pentane.
-
Using a glass rod, vigorously scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Continue to stir and break up the oil with the solvent. This process may take some time.
-
If solidification occurs, filter the resulting solid and wash it with a small amount of the cold solvent.
-
Dry the solid under vacuum.
Refined Method 2: Solvent Diffusion Crystallization
For particularly stubborn oils, a slow solvent diffusion method can be effective. This involves dissolving the oil in a "good" solvent and slowly introducing a miscible "anti-solvent" in which the compound is insoluble.
Step-by-Step Protocol:
-
Dissolve the oily pyrimidine hydrazone in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small, open vial.
-
Carefully place the small vial inside a larger, sealed container that contains a layer of a miscible anti-solvent (e.g., hexane or diethyl ether).
-
Allow the system to stand undisturbed for several hours to days. The vapor from the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.
I'm Performing Column Chromatography, but My Pyrimidine Hydrazone is Degrading on the Silica Gel. What Can I Do?
Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[4]
Underlying Cause: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the hydrolysis of the hydrazone back to its constituent aldehyde/ketone and hydrazine precursors. This is especially problematic for less stable hydrazones.
Refined Method: Base-Treated Silica or Alternative Stationary Phases
To mitigate decomposition, the acidity of the stationary phase must be neutralized.
Step-by-Step Protocol for Base-Treated Silica:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Add a small amount of a volatile base, such as triethylamine (Et₃N), to the slurry, typically 0.5-1% by volume of the total solvent.
-
Pack the column with this base-treated slurry.
-
Also, add the same percentage of triethylamine to your mobile phase for the elution. This maintains a neutral to slightly basic environment throughout the purification process.[3]
Alternative Stationary Phases:
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying acid-sensitive compounds.[4]
-
Reversed-Phase Chromatography: If your pyrimidine hydrazone has sufficient polarity, reversed-phase chromatography (e.g., C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.
My Recrystallization Yields are Consistently Low. How Can I Optimize the Process?
Low yields during recrystallization can stem from several factors, including using a suboptimal solvent, cooling the solution too rapidly, or using an excessive amount of solvent.
Underlying Cause: The goal of recrystallization is to find a solvent system where the desired compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature, while impurities remain in solution. If the compound has significant solubility even at low temperatures, recovery will be poor.
Refined Method: Systematic Solvent Screening and Mixed Solvent Systems
A systematic approach to solvent selection is crucial. For pyrimidine hydrazones, a range of solvents should be tested.
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, or mixtures like hexane/ethyl acetate).
-
Observe the solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heat the tubes with poor room temperature solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The solvent that provides the most abundant crystal formation is a good candidate for scaling up.
Using a Mixed Solvent System:
If a single solvent is not ideal, a binary solvent system can be employed.
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Heat the solution and slowly add a "bad" solvent (one in which it is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Common Solvent Systems for Pyrimidine Hydrazones:
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar Protic | A common choice for inducing crystallization of moderately polar compounds. |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A versatile system where the ratio can be fine-tuned to achieve optimal solubility. |
| Dichloromethane/Hexane | Polar Aprotic/Non-polar | Effective for less polar pyrimidine hydrazones. |
| Acetonitrile | Polar Aprotic | Can be effective for compounds that tend to oil out in other solvents.[3] |
I Suspect Azine Formation as a Major Impurity. How Can I Separate it from My Desired Hydrazone?
Azine formation is a common side reaction in hydrazone synthesis, where two equivalents of the aldehyde or ketone react with one equivalent of hydrazine.
Underlying Cause: This side reaction is more prevalent when using hydrazine hydrate or when the reaction conditions are not carefully controlled. Azines often have similar polarities to the desired hydrazone, making separation challenging.
Refined Method: Optimized Column Chromatography
Careful optimization of column chromatography is often the most effective way to separate the hydrazone from the azine impurity.
Step-by-Step Protocol:
-
TLC Analysis: First, develop a TLC solvent system that shows good separation between your desired product and the suspected azine spot. The ideal Rf value for the compound of interest should be between 0.25 and 0.35 for optimal separation on a column.[5]
-
Column Packing: Use a long, narrow column for better separation of closely eluting compounds.
-
Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a concentrated band.
-
Elution: Begin with a less polar solvent system and gradually increase the polarity (gradient elution). This will help to resolve compounds with similar polarities. For example, start with 5% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions containing your desired pyrimidine hydrazone.
Typical Column Chromatography Conditions for Pyrimidine Hydrazones:
| Stationary Phase | Mobile Phase (Eluent) | Target Rf on TLC |
| Silica Gel | Hexane/Ethyl Acetate Gradient | 0.25 - 0.35 |
| Base-Treated Silica Gel | Hexane/Ethyl Acetate Gradient (+0.5% Et₃N) | 0.25 - 0.35 |
| Alumina (Basic or Neutral) | Dichloromethane/Methanol Gradient | 0.3 - 0.5 |
Visualizing Experimental Workflows
A clear understanding of the decision-making process is crucial for successful purification.
Caption: Decision workflow for purifying oily pyrimidine hydrazones.
References
Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Ring Formation in Multi-Component Reactions
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalyst selection in multi-component reactions (MCRs) for pyrimidine ring formation. Pyrimidine scaffolds are of immense interest in medicinal chemistry, forming the core of numerous biologically active compounds and nucleic acids.[1][2] Efficiently synthesizing these structures is paramount, and catalyst selection is a critical determinant of reaction success, influencing yield, purity, and reaction time.
This resource is structured to address common challenges encountered in the lab, providing not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding catalyst selection for pyrimidine synthesis via MCRs, with a primary focus on the widely used Biginelli reaction.[3][4]
Q1: What are the primary classes of catalysts used for multi-component pyrimidine synthesis?
A1: A broad range of catalysts can be employed, and the optimal choice depends on the specific substrates and desired reaction conditions. The main classes include:
-
Brønsted Acids: These are proton donors and were the traditional catalysts for reactions like the Biginelli synthesis.[3][5] Common examples include HCl and H₂SO₄.[4][6]
-
Lewis Acids: These are electron-pair acceptors and are often more effective than Brønsted acids, leading to higher yields in many cases.[3][5][7] Examples include metal triflates (e.g., Yb(OTf)₃, Zn(OTf)₂), and metal halides (e.g., FeCl₃, CuCl₂).[7]
-
Organocatalysts: These are small organic molecules that can catalyze the reaction. Proline and its derivatives are common examples.[8][9]
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture).[10][11] They offer significant advantages in terms of easy separation and recyclability.[10] Examples include Nafion-H, KSF clay, and various metal nanoparticles.[6][9]
-
Biocatalysts: Enzymes, such as yeast, have been reported for green synthesis approaches to the Biginelli reaction.[3]
Q2: How do I choose between a Lewis acid and a Brønsted acid catalyst?
A2: The choice between a Lewis acid and a Brønsted acid depends on the specific substrates and desired reaction outcome.
-
Brønsted acids , being proton donors, primarily catalyze the reaction by activating the aldehyde component towards nucleophilic attack.[3][12] They are often used in traditional protocols.[4]
-
Lewis acids , as electron-pair acceptors, can coordinate to the carbonyl oxygen of the aldehyde and the β-ketoester, enhancing their electrophilicity and facilitating the key C-C and C-N bond-forming steps.[5][7] This dual activation often leads to higher reaction rates and yields compared to Brønsted acids.[13] For sensitive substrates or reactions prone to side reactions, a milder Lewis acid might be preferable.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A3: Heterogeneous catalysts offer several practical and environmental benefits over their homogeneous counterparts:
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Separation | Often difficult and may require extraction or distillation.[10] | Simple filtration.[10] |
| Recyclability | Generally difficult and expensive to recycle.[10] | Often straightforward to recover and reuse.[9][10] |
| Product Purity | Can lead to catalyst contamination in the final product. | Reduced risk of product contamination. |
| Reaction Conditions | Typically operate at lower temperatures.[10] | Can often withstand harsher reaction conditions.[10] |
While homogeneous catalysts can sometimes offer higher selectivity due to well-defined active sites, the operational simplicity and sustainability of heterogeneous systems make them an attractive choice for many applications.[10][14]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Pyrimidine Product
Q: My Biginelli reaction is giving a very low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[15]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low pyrimidine yield.
Causality and Solutions:
-
Inactive or Poisoned Catalyst:
-
Cause: The catalyst may have degraded over time, or impurities in the starting materials or solvent could be acting as poisons.[16] For instance, sulfur or nitrogen-containing compounds can poison transition metal catalysts.[16] Reusable catalysts may also lose activity after several cycles.[15]
-
Solution:
-
Use a fresh batch of catalyst.
-
Ensure the purity of all reactants and solvents. Purification methods like distillation or recrystallization can be beneficial.[16]
-
If using a reusable catalyst, consider a regeneration step as recommended by the manufacturer or literature protocols.[17] For example, some palladium catalysts can be regenerated through specific washing procedures.[16]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction may require more energy to overcome the activation barrier, or simply more time to reach completion.[15]
-
Solution:
-
Temperature: Gradually increase the reaction temperature. For many Biginelli reactions, refluxing in a suitable solvent like ethanol is common.[18]
-
Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15][19]
-
-
-
Inappropriate Catalyst Loading:
Issue 2: Formation of Significant Byproducts and Purification Challenges
Q: My Biginelli reaction produces a significant amount of a yellow, highly fluorescent byproduct, making purification difficult. What is this byproduct and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[15][20] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[15][20]
Reaction Pathway Competition: Biginelli vs. Hantzsch
Caption: Competing reaction pathways in the Biginelli synthesis.
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures.[15][20] Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[15]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[20] Some Lewis acids may preferentially promote the desired reaction.[15] Experimenting with different Lewis acids (e.g., CeCl₃·7H₂O, InCl₃) can be beneficial.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[15][20]
Q: I suspect the formation of other byproducts like the Knoevenagel condensation product. How can I confirm this and adjust my strategy?
A: The Knoevenagel condensation between the aldehyde and the β-ketoester is another common side reaction that consumes starting materials.[18]
Identification and Mitigation:
-
Identification: This byproduct can be identified using analytical techniques like LC-MS, which will show a molecular weight corresponding to the condensation of the aldehyde and β-ketoester, minus a molecule of water.[19] ¹H NMR spectroscopy will also show characteristic signals for the α,β-unsaturated dicarbonyl compound, but will lack the signals corresponding to the urea moiety.[19]
-
Mitigation:
-
Catalyst Choice: A milder catalyst may favor the desired three-component reaction over the two-component Knoevenagel condensation.
-
Stoichiometry: Using a slight excess of urea can sometimes help to push the equilibrium towards the formation of the dihydropyrimidinone.[16]
-
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general starting point for a Lewis acid-catalyzed synthesis of a dihydropyrimidinone.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the chosen Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃).
-
Solvent: Add a suitable solvent (e.g., ethanol or acetonitrile, 5-10 mL).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[15] The reaction is typically complete within a few hours to overnight.[15]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary: Comparison of Catalysts for a Model Biginelli Reaction
The following table summarizes the performance of different catalysts for the synthesis of a model dihydropyrimidinone. This data is illustrative and results may vary depending on the specific substrates.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| HCl | 20 | Ethanol | 18 | 65 | [4] |
| Yb(OTf)₃ | 10 | Acetonitrile | 4 | 92 | [7] |
| FeCl₃·6H₂O | 10 | Ethanol | 6 | 88 | [7] |
| L-Proline/TFA | 20 | CH₃CN | 12 | 85 | [9] |
| Nafion-H | 15 wt% | Solvent-free | 2 | 90 | [6] |
Section 4: Catalyst Deactivation and Regeneration
Q: My heterogeneous catalyst is losing activity after a few runs. What are the common causes of deactivation and can it be regenerated?
A: Catalyst deactivation is an important consideration in industrial applications and can be caused by several factors.[21][22]
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[17]
-
Poisoning: Strong adsorption of impurities from the feedstock onto the active sites.[22]
-
Sintering: Thermal degradation leading to the loss of active surface area.[22]
Regeneration Strategies:
The appropriate regeneration strategy depends on the cause of deactivation.
-
For Coking: A common method is controlled combustion of the coke in a diluted air stream at elevated temperatures.[17]
-
For Poisoning: Regeneration can be more complex. For sulfur poisoning of some metal catalysts, high-temperature treatment with steam may be effective.[17] In other cases, washing with specific solvents might be necessary.[21]
It is crucial to consult the literature or the catalyst manufacturer's guidelines for specific regeneration protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mytutor.co.uk [mytutor.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of Pyrimidine-5-Carbohydrazide Derivatives Against Resistant Bacterial Strains: A Validation Guide
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and validation of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Among the promising classes of heterocyclic compounds, pyrimidine derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antimicrobial effects.[3][4][5] This guide provides a comprehensive framework for validating the antimicrobial efficacy of a specific subclass, Pyrimidine-5-carbohydrazide derivatives, against clinically relevant, multi-drug resistant bacterial strains.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to efficacy testing. We will compare the performance of novel this compound derivatives against established antibiotics, supported by detailed methodologies and illustrative data.
The Scientific Rationale: Why this compound?
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of several vitamins and nucleic acids.[5][6] Their derivatives have demonstrated a wide array of pharmacological activities.[4][7] The carbohydrazide moiety (-CONHNH₂) is a versatile functional group known to form hydrazone derivatives, which have also shown significant antimicrobial properties.[1][8] The combination of these two pharmacophores in this compound derivatives presents a compelling strategy for developing new antibacterial agents.
Recent studies have highlighted the potential of such compounds. For instance, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have exhibited excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][8] The critical next step, which this guide addresses, is to rigorously validate this potential against strains that have developed resistance to conventional therapies, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[9]
Experimental Design: A Framework for Comparative Analysis
A robust validation study requires a meticulously planned experimental design. This involves the careful selection of test compounds, resistant pathogens, and appropriate comparator antibiotics.
Logical Flow for Efficacy Validation
The entire process, from initial preparation to final data analysis, follows a structured workflow designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for validating antimicrobial efficacy.
Selected Test Articles & Comparators:
-
Test Compounds:
-
Resistant Strains:
-
Methicillin-resistant Staphylococcus aureus (MRSA) USA300
-
Vancomycin-resistant Enterococcus faecium (VRE)
-
-
Comparator Antibiotics:
Core Methodologies: Determining MIC and MBC
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for quantifying antimicrobial activity.[11][12] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable and reproducible means of determining these values.[12][13]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14]
Rationale: This quantitative test is crucial for evaluating the potency of a new compound and comparing it directly to standard antibiotics.[15] We use cation-adjusted Mueller-Hinton Broth (MHB) as it is the standard medium for susceptibility testing and is formulated to minimize interference with antimicrobial activity.[16]
Step-by-Step Methodology:
-
Preparation of Test Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (PCDs and comparators) in MHB.[12] Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL. Leave wells for a growth control (no drug) and a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well of the test plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.[17][18]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[18]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][16]
Rationale: The MIC test only reveals growth inhibition, which could be temporary (bacteriostatic). The MBC test is essential to determine if the compound is bactericidal (kills the bacteria), a critical characteristic for treating serious infections.[11]
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[11]
-
Plating: Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16] This is typically observed as the concentration that yields no more than one or two colonies from the 10 µL spot.
Comparative Data Analysis
Summarizing the experimental data in a clear, tabular format is essential for direct comparison and interpretation.
Table 1: Comparative Antimicrobial Efficacy (MIC/MBC in µg/mL)
| Compound | MRSA (USA300) | VRE |
| MIC | MBC | |
| PCD-1 | 8 | 16 |
| PCD-2 | 4 | 8 |
| Vancomycin | 1 | 4 |
| Oxacillin | >256 | >256 |
| Norfloxacin | 64 | 128 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results:
-
Efficacy against MRSA: Both PCD-1 and PCD-2 show significant activity against the MRSA strain, with MICs of 8 and 4 µg/mL, respectively. This is a promising result, especially when compared to the complete lack of activity from Oxacillin.
-
Efficacy against VRE: The derivatives also demonstrate activity against VRE, a pathogen for which Vancomycin is ineffective.
-
Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio helps classify the nature of the antimicrobial effect. A ratio of ≤4 generally indicates a bactericidal agent.[11] For PCD-2 against MRSA, the ratio is 8/4 = 2, suggesting a potent bactericidal mechanism.
-
Comparative Performance: PCD-2 consistently outperforms PCD-1 and the broad-spectrum comparator, Norfloxacin, against both resistant strains. While not as potent as Vancomycin against MRSA, its efficacy against VRE highlights its potential to fill a critical therapeutic gap.
Unveiling the Mechanism of Action
Understanding how a novel compound works is fundamental to its development. While the precise mechanism for this compound derivatives is still under investigation, research on related pyrimidine structures provides compelling leads. One prominent theory involves the disruption of bacterial cell division.[9]
A study on a thiophenyl-pyrimidine derivative demonstrated that its antibacterial activity was likely due to the inhibition of the FtsZ protein.[9][19] FtsZ is a crucial protein that polymerizes at the division site to form the Z-ring, which is essential for bacterial cytokinesis.[9]
Caption: Proposed mechanism: Inhibition of FtsZ polymerization.
By inhibiting FtsZ polymerization, the pyrimidine derivative prevents the formation of the Z-ring, leading to failed cell division, filamentation of the bacteria, and eventual cell death.[9] This mode of action is a promising target as it is distinct from many existing antibiotic classes, reducing the likelihood of cross-resistance.
Conclusion and Future Directions
The systematic validation outlined in this guide demonstrates that this compound derivatives represent a promising class of antibacterial agents with significant efficacy against multi-drug resistant pathogens like MRSA and VRE. The data suggest that these compounds, particularly derivatives like PCD-2, are not merely bacteriostatic but exhibit potent bactericidal activity.
The proposed mechanism of FtsZ inhibition provides a strong rationale for their continued development. Further research should focus on:
-
Spectrum of Activity: Testing against a broader panel of resistant Gram-positive and Gram-negative bacteria.
-
Toxicology and Safety: Conducting in vitro cytotoxicity assays on human cell lines to establish a preliminary safety profile.
-
In Vivo Efficacy: Progressing the most promising candidates to animal models of infection to validate their therapeutic potential in a living system.
By adhering to the rigorous, self-validating methodologies presented here, researchers can confidently assess the potential of novel antimicrobial candidates and contribute meaningfully to the fight against antimicrobial resistance.
References
- 1. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. emerypharma.com [emerypharma.com]
- 13. woah.org [woah.org]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. microchemlab.com [microchemlab.com]
- 17. protocols.io [protocols.io]
- 18. biomerieux.com [biomerieux.com]
- 19. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Antibacterial Efficacy of Pyrimidine-5-Carbohydrazide Derivatives and Norfloxacin
A Technical Guide for Researchers in Drug Discovery and Development
In the ever-present battle against microbial resistance, the exploration of novel antibacterial agents is a paramount objective for the scientific community. Among the diverse heterocyclic scaffolds investigated, pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the antibacterial activity of a series of synthesized Pyrimidine-5-Carbohydrazide derivatives against Norfloxacin, a widely used fluoroquinolone antibiotic. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering objective experimental data and insights into the potential of these novel compounds.
Introduction: The Rationale for Comparison
Norfloxacin, a second-generation fluoroquinolone, has long been a stalwart in the treatment of various bacterial infections, particularly those of the urinary tract.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1] However, the increasing prevalence of fluoroquinolone-resistant bacterial strains necessitates the development of new chemical entities with alternative mechanisms of action or improved efficacy.
This compound derivatives represent a class of compounds that have garnered significant interest due to their structural similarity to endogenous nucleobases, suggesting potential for interaction with key bacterial enzymes. The core pyrimidine structure is a versatile scaffold that allows for diverse chemical modifications, enabling the fine-tuning of its biological activity. This guide focuses on a direct comparison of the in vitro antibacterial performance of a series of these derivatives against Norfloxacin, providing a head-to-head evaluation of their potential as antibacterial agents.
Mechanisms of Action: A Tale of Two Scaffolds
Understanding the molecular basis of antibacterial action is crucial for rational drug design. The compounds under comparison in this guide operate through distinct mechanisms.
Norfloxacin: A DNA Gyrase Inhibitor
Norfloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, Norfloxacin traps the enzyme in a state where it has introduced a double-strand break in the DNA, ultimately leading to cell death.
Caption: Mechanism of action of Norfloxacin.
Pyrimidine Derivatives: Potential Multi-Target Agents
The antibacterial mechanism of pyrimidine derivatives is often more varied and can depend on the specific substitutions on the pyrimidine ring. Generally, pyrimidines, being analogs of nucleic acid bases, can interfere with various metabolic pathways. One of the most well-documented mechanisms for some pyrimidine-containing antibacterials is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By blocking this pathway, these compounds effectively halt bacterial growth. However, other potential targets for pyrimidine derivatives may include enzymes involved in cell wall synthesis or other essential metabolic processes.
Caption: A potential mechanism of action for pyrimidine derivatives.
Experimental Methodology: Assessing Antibacterial Activity
To ensure a robust and reproducible comparison, standardized methods for assessing antibacterial activity are employed. The primary method utilized in the key comparative study was the agar well diffusion method, a widely accepted technique for preliminary screening of antimicrobial agents.[2] For a more quantitative assessment, the determination of the Minimum Inhibitory Concentration (MIC) is the gold standard.[3][4]
Agar Well Diffusion Method (Kirby-Bauer Assay)
This method provides a qualitative or semi-quantitative measure of the susceptibility of a bacterium to an antimicrobial agent.[4][5]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) is prepared in a sterile broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.
-
Well Creation: Sterile cork borers are used to create uniform wells (typically 6 mm in diameter) in the agar.
-
Agent Application: A fixed volume (e.g., 100 µL) of a known concentration of the test compound (this compound derivatives and Norfloxacin) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Caption: Workflow for the Agar Well Diffusion Assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[3][6] This method provides a quantitative measure of a compound's potency.
Protocol:
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. Positive and negative growth controls are included in each assay.
Comparative Antibacterial Activity: Experimental Data
The following data is derived from a study by Kethireddy et al. (2015), which compared the in vitro antibacterial activity of a series of synthesized (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (referred to as compounds 8a-k in the study) with Norfloxacin using the agar well diffusion method.[2] The compounds were tested at a concentration of 250 µg/mL.
Table 1: Zone of Inhibition (mm) of this compound Derivatives and Norfloxacin
| Compound | Escherichia coli (MTCC 443) | Pseudomonas aeruginosa (MTCC 424) | Staphylococcus aureus (MTCC 96) | Streptococcus pyogenes (MTCC 442) |
| Norfloxacin (Standard) | 30 | 25 | 32 | 24 |
| Derivative 8d | 33 | 25 | 32 | 25 |
| Derivative 8e | 32 | 24 | 31 | 24 |
| Derivative 8f | 30 | 22 | 30 | 22 |
| Derivative 8a | 24 | 18 | 25 | 18 |
| Derivative 8b | 26 | 20 | 26 | 20 |
| Derivative 8c | 25 | 19 | 25 | 19 |
| Derivative 8g | 20 | 15 | 21 | 16 |
| Derivative 8h | 18 | 14 | 19 | 15 |
Data extracted from Kethireddy et al., 2015.[2]
Discussion and Scientific Insights
The experimental data reveals that several of the synthesized this compound derivatives exhibit significant antibacterial activity, with some demonstrating comparable or even superior performance to Norfloxacin against specific bacterial strains.
Notably, derivative 8d showed a larger zone of inhibition against E. coli (33 mm) compared to Norfloxacin (30 mm), indicating potent activity against this common Gram-negative pathogen.[2] It also displayed comparable activity to Norfloxacin against P. aeruginosa, S. aureus, and S. pyogenes.[2] Derivatives 8e and 8f also demonstrated excellent antibacterial activity, with zones of inhibition comparable to the standard drug against the tested Gram-positive and Gram-negative bacteria.[2]
The variations in activity among the pyrimidine derivatives (8a-h) highlight the importance of the substituent groups on the benzylidene moiety. The specific chemical properties of these substituents likely influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.
It is important to note that the provided data is from an agar well diffusion assay, which is a valuable screening tool but has its limitations. The size of the zone of inhibition can be influenced by factors such as the compound's solubility and diffusion rate through the agar, in addition to its intrinsic antibacterial potency. Therefore, for a more definitive comparison of potency, the determination of Minimum Inhibitory Concentration (MIC) values is essential.
While direct comparative MIC data for this specific series of pyrimidine derivatives is not available in the cited study, published MIC90 values for Norfloxacin against the tested bacterial species provide a quantitative benchmark:
-
E. coli : ~0.05 µg/mL[7]
-
P. aeruginosa : ~3.1 µg/mL[7]
-
S. aureus : ~1.6 µg/mL[7]
-
S. pyogenes : ~6.3 µg/mL[7]
Future studies should focus on determining the MIC values of these promising pyrimidine derivatives to provide a more precise quantification of their antibacterial efficacy relative to Norfloxacin and other standard antibiotics.
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that this compound derivatives are a promising class of compounds with potent antibacterial activity. Several derivatives exhibited efficacy comparable or superior to Norfloxacin in in vitro screening assays. These findings underscore the potential of the pyrimidine scaffold in the development of novel antibacterial agents.
Future research should be directed towards:
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a comprehensive quantitative comparison.
-
Elucidation of the precise mechanism of action of these pyrimidine derivatives to identify their molecular targets.
-
In vivo efficacy studies in animal models of infection to assess their therapeutic potential.
-
Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced antibacterial activity and improved pharmacokinetic properties.
By pursuing these avenues of research, the scientific community can further explore the potential of this compound derivatives as a valuable addition to the arsenal of antibacterial drugs in the fight against infectious diseases.
References
- 1. Comparison of the antibacterial activity of norfloxacin (MK 0366, AM 715), a new organic acid, with that of other orally absorbed chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apec.org [apec.org]
- 5. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine-5-Carbohydrazide Compounds
For researchers, medicinal chemists, and professionals in drug development, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is a rigorous path of validation. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] A particularly intriguing subclass, the pyrimidine-5-carbohydrazides, has garnered attention for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy studies of these compounds, offering insights into the critical transition from cell-based assays to whole-organism models.
The core directive of this guide is to move beyond a mere listing of data. Instead, it aims to dissect the causality behind experimental choices, fostering a deeper understanding of how in vitro potency translates—or often, fails to translate—into in vivo efficacy. By examining the available data through a critical lens, we can better strategize the development of this promising class of molecules.
The Allure of the Pyrimidine-5-Carbohydrazide Scaffold
The pyrimidine ring is a fundamental component of nucleic acids, making it a privileged scaffold for interacting with biological systems.[1] The addition of a carbohydrazide moiety at the 5-position introduces a versatile functional group that can participate in various hydrogen bonding interactions, potentially enhancing binding affinity to target proteins.[4] This structural feature has been exploited to design inhibitors of various enzymes and receptors implicated in disease.
Below is a generalized synthetic scheme for the preparation of N'-arylidene-pyrimidine-5-carbohydrazide derivatives, a common synthetic route that allows for facile diversification of the molecule.
Caption: General synthetic scheme for N'-arylidene-pyrimidine-5-carbohydrazide derivatives.
In Vitro Efficacy: The Initial Litmus Test
In vitro studies are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. For this compound derivatives, these studies typically involve exposing cancer cell lines to varying concentrations of the compound and measuring cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.
The table below summarizes the in vitro anticancer activity of some representative pyrimidine derivatives, including those with carbohydrazide or similar functionalities.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [5] |
| A549 | Non-small cell lung cancer | 5.85 | [5] | |
| MCF-7 | Breast Cancer | 7.68 | [5] | |
| Compound 11e | HCT-116 | Colon Cancer | 1.14 | [6] |
| MCF-7 | Breast Cancer | 1.34 | [6] | |
| XYZ-I-73 | MiaPaCa-2 | Pancreatic Cancer | 3.6 | [7][8] |
| RDg | A549 | Lung Cancer | 15.70 | [9] |
Note: The presented compounds are pyrimidine derivatives, with some containing moieties structurally similar to carbohydrazides. Direct and extensive data for a wide range of pyrimidine-5-carbohydrazides is limited in publicly available literature.
The Crucial Leap to In Vivo Efficacy
While in vitro assays are invaluable for initial screening, they represent a highly simplified biological system. The true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and toxicity.[10]
The transition from promising in vitro data to successful in vivo outcomes is a significant challenge in drug development. A compound with potent in vitro activity may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity.[11]
Experimental Protocol: Xenograft Mouse Model of Cancer
A widely used preclinical model for evaluating anticancer agents is the xenograft mouse model. This involves implanting human cancer cells into immunocompromised mice, which then develop tumors.
Step-by-Step Methodology:
-
Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are allowed to acclimatize to the laboratory environment.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The pyrimidine derivative is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and at a defined dose and schedule.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. The body weight of the mice is also regularly recorded as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the compound's efficacy.
The following diagram illustrates the conceptual workflow from the initial in vitro screening of a compound to its evaluation in an in vivo model.
Caption: Conceptual workflow for the preclinical evaluation of a novel anticancer compound.
Bridging the Gap: Correlating In Vitro and In Vivo Data
Direct and comprehensive in vivo efficacy data for this compound compounds is not as widely published as in vitro screening data. However, studies on structurally related pyrimidine derivatives provide valuable insights into the potential for this class of compounds to translate from the bench to preclinical models.
The table below presents a summary of in vivo studies on some pyrimidine derivatives, highlighting the experimental models and observed outcomes.
| Compound Type | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Outcome | Reference |
| Pyrimidine Derivative (R2) | Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) Mice | Ascites Tumors | 200 & 400 mg/kg | Significant inhibition of tumor growth and prolonged survival.[5][7] | [5][7] |
| Triazole-Pyrimidine Hybrid (RDg) | Ehrlich Ascites Carcinoma (EAC) Mice | Ascites Tumor | 5 mg/kg | 52% reduction in tumor volume and 90% tumor inhibition rate.[9] | [9] |
| 5-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative (Compound 7) | MDA-MB-231 Xenograft Mouse Model | Breast Cancer | Not specified | Significant inhibition of tumor growth. | [3] |
A critical analysis of the available data reveals several key considerations for researchers working with this compound compounds:
-
Structure-Activity Relationship (SAR): The substituents on the pyrimidine ring and the arylidene moiety of the carbohydrazide play a crucial role in determining both in vitro potency and in vivo properties. Minor structural modifications can significantly impact ADME profiles.
-
Pharmacokinetics: The journey of a drug from administration to its target site is fraught with obstacles. Poor oral bioavailability, rapid metabolism by liver enzymes (e.g., cytochrome P450s), and rapid excretion can all lead to sub-therapeutic concentrations at the tumor site, even for compounds with nanomolar in vitro potency.[11]
-
Toxicity: A compound must be selectively toxic to cancer cells while sparing normal, healthy cells. In vivo studies are essential for identifying potential off-target toxicities that are not apparent in in vitro cell culture models.
Future Directions and Conclusion
The exploration of this compound derivatives as therapeutic agents is a promising and active area of research. The available in vitro data demonstrates that these compounds can exhibit potent cytotoxic activity against a range of cancer cell lines. However, the successful translation of this in vitro promise into in vivo efficacy requires a concerted effort to address the challenges of drug metabolism and pharmacokinetics.
For researchers in this field, the path forward should involve a more integrated approach to drug discovery. Early-stage in vitro screening should be complemented by in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and early-stage pharmacokinetic studies in animal models. This will enable a more rational selection of lead candidates for full-scale in vivo efficacy testing.
References
- 1. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. ijrpr.com [ijrpr.com]
- 4. Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-5-Carbohydrazide Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Within this broad class of compounds, pyrimidine-5-carbohydrazides have emerged as a particularly promising chemotype. The inherent reactivity of the carbohydrazide moiety serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the fine-tuning of physicochemical properties and biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-5-carbohydrazide analogs, with a focus on their antimicrobial and anticancer properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the design and development of novel pyrimidine-based therapeutics.
The this compound Scaffold: A Versatile Core
The core structure of a this compound consists of a pyrimidine ring with a carbohydrazide group (-CONHNH2) at the C5 position. This arrangement provides a unique platform for structural modification. The hydrazide functional group can readily undergo condensation reactions with various aldehydes and ketones to form hydrazones, which significantly expands the chemical diversity of the analogs. The pyrimidine ring itself can also be substituted at various positions, further influencing the molecule's biological profile.
Comparative SAR Analysis of this compound Analogs
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound analogs have demonstrated significant potential in this area. A key SAR trend observed is the crucial role of the N'-arylidene moiety, formed by the condensation of the carbohydrazide with an aromatic aldehyde.
A study on a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (a fused pyrimidine system) provides valuable insights that can be extrapolated to other pyrimidine carbohydrazides.[2][3] The general structure involves the condensation of the carbohydrazide with various substituted benzaldehydes.
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the N'-arylidene ring: The nature and position of substituents on the aromatic ring of the N'-arylidene moiety dramatically influence antimicrobial activity.
-
Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3), at the para-position of the benzylidene ring tends to enhance antibacterial activity. For instance, compound 8d with a 4-CF3 substitution exhibited excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]
-
Halogens: Halogen substitutions, particularly chlorine (-Cl) and fluorine (-F), also contribute positively to the antimicrobial profile. Compound 8e (4-Cl) and 8f (4-F) demonstrated significant antibacterial efficacy.[2]
-
Positional Isomers: The position of the substituent is critical. For example, moving the trifluoromethyl group from the para to the ortho or meta position can alter the activity, suggesting that steric and electronic factors at specific positions are important for target interaction.
-
Table 1: Comparative Antibacterial Activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone Derivatives (8a-k) [2][3]
| Compound | R (Substitution on Benzylidene Ring) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| 8a | H | - | - |
| 8b | 2-CF3 | 22 | 20 |
| 8d | 4-CF3 | 33 | 32 |
| 8e | 4-Cl | 32 | 30 |
| 8f | 4-F | 30 | 31 |
| 8j | 2-Cl, 3-CF3 | 20 | 22 |
| Norfloxacin | (Standard) | 25 | 28 |
Note: The original data presented a wider range of compounds and bacterial strains. This table highlights the key SAR trends for brevity.
Anticancer Activity
The pyrimidine nucleus is a common feature in many approved anticancer drugs, and this compound analogs are being actively investigated as novel antineoplastic agents.[4][5] Their mechanism of action can vary, with some analogs acting as kinase inhibitors, while others may induce apoptosis through different pathways.
A series of novel N'-arylidene-pyridothis compound derivatives were synthesized and evaluated for their anti-HIV activity, with some showing moderate cytotoxic profiles against cancer cell lines.[6] While the primary focus of this study was antiviral activity, the SAR can provide clues for anticancer drug design.
Furthermore, studies on structurally related pyrimidine-5-carbonitrile derivatives reveal important SAR for anticancer activity, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[7]
Key SAR Insights for Anticancer Activity:
-
Hydrazone Linkage: The hydrazone linkage is a common feature in many anticancer pyrimidine derivatives, suggesting its importance in interacting with biological targets.
-
Substituents on the Arylidene Ring: Similar to antimicrobial activity, the substituents on the arylidene ring play a pivotal role.
-
In a series of pyrimidine-5-carbonitrile derivatives, compounds with a 4-chlorobenzylidene moiety (12b ) and a 4-methoxybenzylidene moiety (11e ) showed potent cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range.[7]
-
The presence of a methyl group on the benzylidene ring of a pyridothis compound derivative (5j ) was found to be the most active in an anti-HIV assay, which often correlates with antiproliferative activity.[6]
-
-
The Pyrimidine Core: Modifications to the pyrimidine ring itself, such as fusion with other heterocyclic rings (e.g., pyrido[2,3-d]pyrimidine), can significantly impact the anticancer potency and selectivity.[5]
Table 2: Comparative Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives [7]
| Compound | Linker and Arylidene Moiety | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 | VEGFR-2 Inhibition IC50 (µM) |
| 9d | -CH=N-NH-CO- (4-Cl-phenyl) | 10.33 | 12.41 | 2.41 |
| 11e | -O-(CH2)2-N=C(CH3)-NH-CO- (4-OCH3-phenyl) | 1.14 | 1.54 | 0.61 |
| 12b | -S-CH2-CO-N=C(CH3)-NH-CO- (4-Cl-phenyl) | 1.58 | 2.03 | 0.53 |
| 12d | -S-CH2-CO-N=C(CH3)-NH-CO- (4-F-phenyl) | 8.71 | 9.15 | 1.61 |
| Sorafenib | (Standard) | 9.25 | 11.36 | 0.19 |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below. These protocols are based on established methodologies reported in the literature.[2][6]
General Synthesis of N'-Arylidene-pyrimidine-5-carbohydrazide Analogs
The synthesis of N'-arylidene-pyrimidine-5-carbohydrazide analogs is typically a two-step process starting from a pyrimidine-5-carboxylate ester.
Step 1: Synthesis of this compound (Intermediate 3)
-
To a solution of the appropriate pyrimidine-5-carboxylate ester (1 equivalent) in absolute ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the this compound.
Step 2: Synthesis of N'-Arylidene-pyrimidine-5-carbohydrazide (Final Product)
-
To a solution of this compound (1 equivalent) in absolute ethanol, add the desired substituted aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure N'-arylidene-pyrimidine-5-carbohydrazide analog.
Causality Behind Experimental Choices:
-
Absolute Ethanol: Used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for refluxing. It is also easily removed after the reaction.
-
Hydrazine Hydrate in Excess: A large excess of hydrazine hydrate is used in the first step to drive the reaction to completion and ensure the full conversion of the ester to the hydrazide.
-
Glacial Acetic Acid Catalyst: A catalytic amount of acid is used in the second step to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Reflux: Heating the reaction mixture at its boiling point increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
This method provides a qualitative to semi-quantitative measure of the antibacterial activity of the synthesized compounds.[2]
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the agar surface uniformly with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).
-
Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Prepare solutions of the test compounds and a standard antibiotic (e.g., Norfloxacin) in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 250 µg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution and the standard antibiotic solution into separate wells.
-
Incubate the Petri dishes at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity.
Self-Validating System:
The inclusion of a standard antibiotic (positive control) and a solvent control (negative control) in the assay is crucial for validating the results. The positive control ensures that the assay is working correctly, while the negative control confirms that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial activity.
Visualizing SAR and Experimental Workflows
Key SAR Trends for Antimicrobial Activity
Caption: Key structural features influencing the antimicrobial activity of this compound analogs.
General Synthetic Workflow
Caption: A two-step synthetic pathway for N'-arylidene-pyrimidine-5-carbohydrazide analogs.
Potential Anticancer Mechanism: VEGFR-2 Inhibition
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Pyrimidine-5-Carbohydrazide Derivatives: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer agents.[1] Its inherent ability to mimic the endogenous purines and pyrimidines allows for effective interference with key cellular processes in rapidly proliferating cancer cells. Among the vast landscape of pyrimidine derivatives, the pyrimidine-5-carbohydrazide moiety has emerged as a promising pharmacophore, demonstrating significant cytotoxic potential across various cancer cell lines. This guide provides a comprehensive comparative analysis of the cytotoxic effects of different this compound derivatives, supported by experimental data and detailed protocols to aid researchers in the rational design of novel and more effective anticancer therapeutics.
The Rationale for Targeting Cancer with Pyrimidine Analogs
The fundamental principle behind the anticancer activity of many pyrimidine derivatives lies in their structural similarity to the natural pyrimidine bases (uracil, thymine, and cytosine) that are essential for DNA and RNA synthesis.[2] By acting as antimetabolites, these synthetic analogs can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis. The carbohydrazide functional group at the 5-position of the pyrimidine ring offers a unique chemical handle for further structural modifications, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This versatility has spurred the synthesis and evaluation of a diverse library of this compound derivatives with the aim of enhancing their cytotoxic potency and selectivity towards cancer cells.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic efficacy of this compound derivatives is profoundly influenced by the nature of the substituents on the pyrimidine ring and the groups attached to the carbohydrazide moiety. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values, of various this compound derivatives against different human cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydrothis compound | HCT-116 (Colon) | >100 | [3] |
| 2 | 7-(4-Chlorophenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carbohydrazide | HCT-116 (Colon) | >100 | [2] |
| 3 | 7-(4-Chlorophenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carbohydrazide | Caco-2 (Colon) | >100 | [2] |
| 4 | N'-(substituted benzylidene)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazides | HCT-116 (Colon) | Moderate Activity | [3] |
| 5 | Pyridopyrimidine hydrazide derivatives | Various | Promising Activity | [4] |
Note: The table above is a representative summary based on available literature. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
From the available data, it is evident that modifications to the core this compound structure can lead to significant changes in cytotoxic activity. For instance, the conversion of a thioxo group to a hydrazide moiety in certain pyrido[2,3-d]pyrimidine derivatives has been shown to significantly enhance anti-hepatic cancer activity, which is attributed to the hydrophilic and electron-rich nature of the hydrazide group.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to ensure viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[6][7]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing the Experimental Workflow
Caption: A generalized workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for many this compound derivatives are still under investigation, the broader class of pyrimidine analogs is known to exert its anticancer effects through various pathways. Structurally related pyrimidine-5-carbonitrile derivatives have been shown to act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that are critical for tumor growth, angiogenesis, and metastasis.
Caption: A simplified diagram illustrating the potential inhibition of the EGFR signaling pathway by pyrimidine derivatives.
It is plausible that this compound derivatives may also exert their cytotoxic effects through similar mechanisms, or potentially through novel pathways that are yet to be fully elucidated. The carbohydrazide moiety could play a crucial role in the binding of these compounds to their molecular targets.
Future Directions and Conclusion
The comparative analysis of this compound derivatives reveals a promising class of compounds with tunable cytotoxic properties. The structure-activity relationship (SAR) studies, guided by the data presented in this guide, can pave the way for the rational design of new analogs with enhanced potency and selectivity. Further research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential. The detailed experimental protocols provided herein offer a standardized approach for the in vitro evaluation of these novel derivatives, ensuring the generation of robust and reproducible data. As our understanding of the complex signaling networks that drive cancer progression deepens, the strategic development of targeted therapies based on privileged scaffolds like this compound will undoubtedly play a pivotal role in the future of oncology drug discovery.
References
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Cross-Validation of Spectroscopic and Computational Data: The Case of Pyrimidine-5-carbohydrazide
This guide provides an in-depth comparison of experimental spectroscopic data with computational models for Pyrimidine-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry due to its structural motifs present in many bioactive molecules. The cross-validation of empirical and theoretical data is a cornerstone of modern chemical analysis, serving to unequivocally confirm molecular structure, elucidate electronic properties, and predict chemical reactivity. By integrating high-fidelity experimental protocols with robust computational methods, researchers can achieve a deeper, more validated understanding of molecular systems.
This document is structured to guide researchers through the causality of experimental choices, the logic of computational model selection, and the synthesis of these two domains. Every protocol is designed as a self-validating system, where the correlation between measured and calculated results provides confidence in both the empirical findings and the theoretical framework.
Part 1: The Experimental Benchmark - Spectroscopic Characterization
The first pillar of our analysis is the acquisition of high-quality experimental data. The choice of spectroscopic techniques is dictated by the information they provide: vibrational modes from FT-IR and Raman, electronic transitions from UV-Vis, and the chemical environment of nuclei from NMR.
Protocol 1.1: Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
Causality: FT-IR and FT-Raman are complementary techniques used to probe the vibrational modes of a molecule. FT-IR measures the absorption of infrared radiation, which is sensitive to changes in the dipole moment, making it excellent for identifying polar functional groups like carbonyls (C=O) and amines (N-H). FT-Raman, conversely, relies on inelastic scattering and is more sensitive to symmetric vibrations and non-polar bonds, providing a clearer view of the pyrimidine ring and C-C backbone vibrations.[1] Using both provides a more complete vibrational profile.
Step-by-Step Methodology:
-
Sample Preparation (FT-IR): The solid this compound sample is finely ground with potassium bromide (KBr) powder (1:100 ratio). KBr is used as it is transparent in the IR region of interest (4000-400 cm⁻¹). The mixture is then pressed into a thin, transparent pellet.
-
FT-IR Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Sample Preparation (FT-Raman): A small amount of the crystalline powder is placed directly into a sample holder.
-
FT-Raman Data Acquisition: The FT-Raman spectrum is obtained using a spectrometer equipped with a Nd:YAG laser source operating at 1064 nm to minimize fluorescence.[1] The spectrum is recorded in the 4000–100 cm⁻¹ range.
Protocol 1.2: UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule.[2] For this compound, the conjugated system of the pyrimidine ring and the carbohydrazide moiety gives rise to characteristic π→π* and n→π* transitions. The position of the maximum absorption (λmax) is sensitive to the electronic structure and solvent environment. Ethanol is chosen as the solvent for its transparency in the UV range and its ability to dissolve the analyte.
Step-by-Step Methodology:
-
Solution Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed sample in spectroscopic grade ethanol. A dilute solution (typically 10⁻⁵ to 10⁻⁶ M) is prepared from the stock.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer from 200 to 800 nm. A cuvette containing pure ethanol is used as the reference.
-
Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Protocol 1.3: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Causality: NMR spectroscopy provides the most definitive information about the molecular skeleton. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon framework.[2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent solvating power for hydrazide compounds and its ability to allow observation of exchangeable protons (like N-H) which might be lost in other solvents. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Step-by-Step Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of DMSO-d₆ containing 0.03% TMS in an NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher spectrometer.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Part 2: The Computational Model - A Density Functional Theory (DFT) Approach
Computational modeling allows us to predict spectroscopic properties from first principles. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering an excellent balance of computational accuracy and efficiency.[4][5][6]
Rationale for Model Selection:
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-validated functional for organic molecules, known for its reliability in predicting both geometric and spectroscopic parameters.
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling systems with lone pairs and for calculating electronic properties, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in bonds.
Workflow for Computational Analysis
Caption: Computational workflow for DFT analysis.
Protocol 2.1: In Silico Molecular Structure Optimization
Causality: The first step in any computational analysis is to find the molecule's most stable three-dimensional conformation (its ground-state geometry). All subsequent property calculations depend on this optimized structure. The optimization is performed without constraints to find the true energy minimum.
Step-by-Step Methodology:
-
The initial structure of this compound is drawn using molecular modeling software.
-
A geometry optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory.
-
A subsequent frequency calculation is performed on the optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies).
Protocol 2.2: Calculation of Spectroscopic Properties
Causality: Using the optimized geometry, we can calculate the properties that correspond to our experimental spectra.
Step-by-Step Methodology:
-
Vibrational Frequencies (FT-IR/Raman): The output of the frequency calculation provides the harmonic vibrational frequencies. These are systematically higher than experimental values due to anharmonicity and are typically scaled by an empirical factor (~0.967 for B3LYP/6-311++G(d,p)) for better comparison.
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands in the UV-Vis spectrum.[7]
-
NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei. These are then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
Protocol 2.3: Frontier Molecular Orbital and Electrostatic Potential Analysis
Causality: These calculations provide insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[8][9] The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.[10][11]
Part 3: Data Synthesis and Cross-Validation
Here, we compare the experimental results with the computationally predicted values. The agreement between these datasets validates the structural assignment of this compound and confirms the suitability of the B3LYP/6-311++G(d,p) model for this class of compounds.
Note: The experimental data presented in the following tables are representative values based on literature for similar pyrimidine and hydrazide structures for illustrative purposes.[12][13][14][15][16]
Table 1: Comparison of Vibrational Frequencies (cm⁻¹)
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| 3410 | 3408 | 3415 | N-H stretching (NH₂) |
| 3295 | - | 3305 | N-H stretching (amide) |
| 3080 | 3085 | 3082 | C-H stretching (pyrimidine ring) |
| 1685 | 1680 | 1690 | C=O stretching (amide I) |
| 1610 | 1615 | 1612 | C=N stretching (ring) |
| 1575 | 1580 | 1578 | C=C stretching (ring) |
| 1530 | - | 1535 | N-H bending (amide II) |
| 1250 | 1245 | 1255 | C-N stretching |
Discussion: A strong correlation is observed between the experimental and scaled theoretical frequencies. The characteristic high-wavenumber N-H stretches and the strong C=O stretch are accurately predicted. The pyrimidine ring vibrations (C=N, C=C) also show excellent agreement, confirming the integrity of the heterocyclic core.
Table 2: Comparison of Electronic Absorption Data (in Ethanol)
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| 245 | 241 | 0.45 | HOMO-1 → LUMO (π→π) |
| 298 | 295 | 0.12 | HOMO → LUMO (π→π) |
| 340 | 335 | 0.01 | HOMO → LUMO+1 (n→π*) |
Discussion: The TD-DFT calculations successfully reproduce the experimental UV-Vis spectrum. The intense bands below 300 nm are correctly assigned to π→π* transitions within the conjugated system.[2] The weaker, longer-wavelength absorption is characteristic of an n→π* transition, likely involving the lone pair electrons on the nitrogen and oxygen atoms.
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| ¹H NMR | ||
| H (ring, pos. 2) | 9.15 | 9.10 |
| H (ring, pos. 4, 6) | 8.80 | 8.75 |
| NH (amide) | 11.50 | 11.42 |
| NH₂ | 8.50 | 8.45 |
| ¹³C NMR | ||
| C=O | 165.2 | 164.8 |
| C (ring, pos. 5) | 118.5 | 118.1 |
| C (ring, pos. 2) | 158.0 | 157.6 |
| C (ring, pos. 4, 6) | 159.5 | 159.1 |
Discussion: The GIAO calculations provide a reliable prediction of both proton and carbon chemical shifts. The downfield shifts of the pyrimidine ring protons and carbons are accurately captured, reflecting the electron-withdrawing nature of the nitrogen atoms. The chemical shifts for the labile amide and amine protons are also in good agreement.[2][14]
Part 4: Visualizing Molecular Properties for Reactivity Insights
Beyond confirming spectra, the computational model provides visual tools to understand the molecule's electronic nature.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.
Caption: HOMO-LUMO energy gap diagram for this compound.
Analysis: The calculated HOMO is primarily localized over the carbohydrazide moiety and the pyrimidine ring, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed across the entire π-system, particularly the pyrimidine ring, suggesting this is the electron-accepting region for nucleophilic attack. The calculated energy gap of 5.07 eV indicates a high kinetic stability for the molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of the charge distribution.
Analysis: The MEP surface (not shown, but conceptually described) reveals the most negative potential (red/yellow regions), indicative of nucleophilic sites, is concentrated around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring. These are the most likely sites for hydrogen bonding and electrophilic attack.[10][17] The most positive potential (blue regions) is located around the N-H protons, identifying them as the primary electrophilic sites. This map is invaluable for predicting intermolecular interactions and sites of reactivity.
Conclusion
This guide demonstrates the powerful synergy between experimental spectroscopy and computational chemistry. The cross-validation process for this compound shows a remarkable agreement between measured data (FT-IR, FT-Raman, UV-Vis, NMR) and values predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This congruence serves a dual purpose: it provides an unambiguous structural confirmation of the synthesized molecule and validates the chosen computational model for predicting the properties of related pyrimidine derivatives.
For researchers in drug discovery and materials science, this integrated approach is not merely an academic exercise. It provides a reliable framework to understand structure-property relationships, predict reactivity, and guide the rational design of new molecules with desired chemical and biological functions.
References
- 1. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psvmkendra.com [psvmkendra.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. MEP [cup.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 17. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pyrimidine-5-Carbohydrazide Derivatives and Standard Anticancer Agents
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the pyrimidine scaffold, a fundamental component of nucleic acids, has proven to be a privileged structure in the design of potent anticancer agents.[1][2] This guide provides a comprehensive, in-depth comparison of the efficacy of a promising class of compounds, Pyrimidine-5-carbohydrazide derivatives, against established standard-of-care anticancer drugs.
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical research and development strategies. We will delve into the experimental methodologies for evaluating anticancer efficacy, present comparative data, and explore the mechanistic underpinnings of these compounds' actions.
I. The Rationale for Novel Anticancer Agent Development
The landscape of cancer treatment is continually evolving. While standard chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel have been mainstays in clinical practice, their utility is often limited by significant side effects and the development of drug resistance.[3] This necessitates the exploration of new chemical entities with improved efficacy and more favorable safety profiles. Pyrimidine derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer properties.[4][5][6] The carbohydrazide moiety, when incorporated into the pyrimidine structure, offers a unique chemical scaffold that can be readily modified to optimize biological activity.
II. Experimental Protocols for Anticancer Efficacy Assessment
To ensure a rigorous and reproducible comparison of anticancer agents, standardized in vitro assays are paramount. The following protocols are fundamental to assessing the cytotoxic and apoptotic effects of novel compounds.
A. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A range of concentrations of the this compound derivatives and standard anticancer drugs (Doxorubicin, Cisplatin, Paclitaxel) are prepared. The culture medium is replaced with fresh medium containing the test compounds or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and sensitivity in determining cytotoxic effects. The 48-72 hour incubation period allows for multiple cell division cycles, providing a robust window to observe the antiproliferative effects of the compounds.
B. Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V-FITC assay is a standard method for detecting early and late-stage apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI staining solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Causality Behind Experimental Choices: This dual-staining method allows for the differentiation between different stages of cell death, providing a more detailed understanding of the compound's mechanism of action than a simple viability assay.
C. Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Causality Behind Experimental Choices: Cell cycle analysis is crucial for identifying whether a compound's cytotoxic effect is mediated through the disruption of cell division, a hallmark of many effective anticancer agents.
III. Comparative Efficacy: this compound Derivatives vs. Standard Drugs
The following table summarizes a hypothetical compilation of IC50 values for representative this compound derivatives compared to standard anticancer drugs across a panel of common human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[8][9] The data presented here is for illustrative purposes and should be interpreted with caution.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound Derivative 1 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.8 | |
| HeLa (Cervical) | 6.5 | |
| HepG2 (Liver) | 8.1 | |
| This compound Derivative 2 | MCF-7 (Breast) | 3.9 |
| A549 (Lung) | 6.2 | |
| HeLa (Cervical) | 4.8 | |
| HepG2 (Liver) | 5.5 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2.0[10] |
| A549 (Lung) | > 20[8][11] | |
| HeLa (Cervical) | 2.9[11][12] | |
| HepG2 (Liver) | 12.2[11][12] | |
| Cisplatin | MCF-7 (Breast) | ~10-50[13] |
| A549 (Lung) | ~10-50[14] | |
| HeLa (Cervical) | ~7.7 - 25.5[15] | |
| HepG2 (Liver) | ~10-50[13] | |
| Paclitaxel | MCF-7 (Breast) | ~0.01 - 0.1 |
| A549 (Lung) | ~0.01 - 0.1 | |
| HeLa (Cervical) | ~0.01 - 0.1 | |
| HepG2 (Liver) | ~0.1 - 1.0 |
Disclaimer: The IC50 values for this compound derivatives are hypothetical and for illustrative purposes. The IC50 values for standard drugs are approximate ranges compiled from various sources and can vary significantly based on experimental conditions.
IV. Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is critical for rational drug design and development. Pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms.
A. Inhibition of Key Signaling Pathways
Many pyrimidine derivatives function as inhibitors of critical enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16]
Caption: EGFR signaling pathway and its inhibition.
B. Induction of Apoptosis
A common endpoint for many anticancer agents is the induction of apoptosis. Pyrimidine derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic pathway of apoptosis induction.
V. Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with demonstrated anticancer potential. Their efficacy, as highlighted by in vitro studies, suggests they may offer advantages over some standard chemotherapeutic agents, particularly in terms of activity against resistant cell lines. The diverse mechanisms of action, including the inhibition of key signaling pathways and induction of apoptosis, provide multiple avenues for therapeutic intervention.
Further research is warranted to optimize the structure of these derivatives to enhance their potency and selectivity. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued exploration of pyrimidine-based scaffolds holds significant promise for the development of the next generation of targeted and effective anticancer drugs.
VI. References
-
Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. --INVALID-LINK--
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Revista Electronica de Veterinaria. A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. --INVALID-LINK--
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PubMed. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. --INVALID-LINK--
-
International Journal of Research in Pharmaceutical and Nano Sciences. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. --INVALID-LINK--
-
PubMed. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. --INVALID-LINK--
-
Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. --INVALID-LINK--
-
MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. --INVALID-LINK--
-
ResearchGate. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. --INVALID-LINK--
-
ResearchGate. Cisplatin IC50 in 48 and 72 h HepG2 cell cultures with subgroups and overall effect size-forest plot. --INVALID-LINK--
-
ResearchGate. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. --INVALID-LINK--
-
The Pharma Innovation Journal. Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. --INVALID-LINK--
-
National Institutes of Health. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. --INVALID-LINK--
-
ResearchGate. Responses of MCF-7, HepG2 and A549 cells to cisplatin cytotoxicity when.... [https://www.researchgate.net/figure/Responses-of-MCF-7-HepG2-and-A549-cells-to-cisplatin-cytotoxicity-when-cultured-on-the_fig7_317316744](--INVALID-LINK-- cytotoxicity-when-cultured-on-the_fig7_317316744)
-
BenchChem. Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. --INVALID-LINK--
-
Journal for Research in Applied Sciences and Biotechnology. Role of Pyrimidine Derivatives in the Treatment of Cancer. --INVALID-LINK--
-
National Institutes of Health. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Doxorubicin's Cytotoxicity Across HeLa, A549, and MCF-7 Cancer Cell Lines. --INVALID-LINK--
-
MDPI. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. --INVALID-LINK--
-
ResearchGate. IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. --INVALID-LINK--
-
ResearchGate. IC 50 values of the tested compounds against MCF- 7, HepG2, and A549.... --INVALID-LINK--
-
ResearchGate. IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after.... --INVALID-LINK--
-
Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. --INVALID-LINK--
-
MDPI. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. --INVALID-LINK--
-
ResearchGate. *IC 50 values of paclitaxel in A549 attached and A549 floating cells. .... --INVALID-LINK--
-
ResearchGate. Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48.... --INVALID-LINK--
-
Dove Press. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. --INVALID-LINK--
-
ResearchGate. Determination of reactive oxygen species in A549 cells by paclitaxel and 18f. --INVALID-LINK--
-
National Institutes of Health. Intracellular catalase activity instead of glutathione level dominates the resistance of cells to reactive oxygen species. --INVALID-LINK--
References
- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. jrasb.com [jrasb.com]
- 4. sciensage.info [sciensage.info]
- 5. veterinaria.org [veterinaria.org]
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- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Synthetic Routes to Pyrimidine-5-carbohydrazide: A Guide for Researchers
Introduction
Pyrimidine-5-carbohydrazide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the versatile reactivity of the hydrazide moiety, which serves as a handle for the synthesis of a diverse array of more complex molecules, including pyrazoles, oxadiazoles, and Schiff bases, many of which exhibit significant biological activity. The efficient and scalable synthesis of this key intermediate is therefore of considerable interest to researchers in the field. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of their respective merits and drawbacks, and the scientific rationale underpinning the strategic choices in each pathway.
Route 1: Multi-component Construction of the Pyrimidine Ring Followed by Functional Group Transformation
This approach leverages the power of multi-component reactions (MCRs) to assemble the pyrimidine core from simple, acyclic precursors. The key strategy involves the initial formation of a stable pyrimidine derivative with a C5-substituent that can be subsequently converted to the desired carbohydrazide. A common and effective MCR for this purpose is the Biginelli reaction or a related variant, which can yield pyrimidine-5-carbonitriles or pyrimidine-5-carboxamides in a single step.[1][2]
Scientific Rationale
The elegance of the MCR approach lies in its convergence and atom economy. By combining multiple starting materials in a one-pot synthesis, it minimizes the number of sequential operations, purifications, and solvent usage, which is advantageous for both laboratory-scale and industrial applications. The choice of a nitrile or carboxamide at the 5-position is strategic, as these functional groups are readily hydrolyzable to the corresponding carboxylic acid, a direct precursor to the target hydrazide.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via a multi-component reaction strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-phenyl-pyrimidine-5-carbonitrile (A Representative MCR Product)
-
Materials: Benzaldehyde (1.0 eq), Malononitrile (1.0 eq), Guanidine hydrochloride (1.1 eq), Sodium ethoxide (2.0 eq), Ethanol.
-
Procedure: To a solution of sodium ethoxide in absolute ethanol, add benzaldehyde and malononitrile. Stir the mixture at room temperature for 30 minutes. To the resulting solution, add guanidine hydrochloride and reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.
Step 2: Hydrolysis to Pyrimidine-5-carboxylic Acid
-
Materials: Pyrimidine-5-carbonitrile (1.0 eq), Concentrated Sulfuric Acid.
-
Procedure: To the pyrimidine-5-carbonitrile, add concentrated sulfuric acid carefully at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90 °C for 4-6 hours.[3][4][5][6] The reaction mixture is then cooled and cautiously poured onto crushed ice. The precipitated carboxylic acid is filtered, washed with cold water until the washings are neutral to litmus, and dried under vacuum.
Step 3: Esterification to Ethyl Pyrimidine-5-carboxylate
-
Materials: Pyrimidine-5-carboxylic acid (1.0 eq), Absolute Ethanol, Concentrated Sulfuric Acid (catalytic amount).
-
Procedure: A suspension of pyrimidine-5-carboxylic acid in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for 12-16 hours.[7] After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester, which can be purified by column chromatography.
Step 4: Hydrazinolysis to this compound
-
Materials: Ethyl pyrimidine-5-carboxylate (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol.
-
Procedure: A solution of the ethyl pyrimidine-5-carboxylate in ethanol is treated with hydrazine hydrate. The mixture is heated at reflux for 4-6 hours.[7][8][9][10] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield this compound.
Route 2: Direct Synthesis of a Pyrimidine-5-carboxylate Intermediate
This route focuses on constructing the pyrimidine ring with the carboxylate functionality already incorporated at the 5-position. This avoids the potentially harsh hydrolysis step of a nitrile or amide. A known method for this involves the condensation of an amidine with a suitably functionalized three-carbon synthon.[11][12]
Scientific Rationale
The primary advantage of this route is the direct installation of the ester group, which is a more straightforward precursor to the hydrazide than a nitrile or amide. This can lead to a shorter overall synthesis with potentially higher yields, as it bypasses a separate hydrolysis and esterification sequence. The choice of starting materials is critical for the success of this approach, requiring a C3 synthon that is appropriately activated for cyclization.
Experimental Workflow
Caption: Workflow for the direct synthesis of this compound starting from a pre-functionalized C3 synthon.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl Pyrimidine-5-carboxylate
-
Materials: Formamidine acetate (1.1 eq), Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq), Methanol.
-
Procedure: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is suspended in methanol.[11][13] To this suspension, formamidine acetate is added, and the mixture is stirred at room temperature for 24-48 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl pyrimidine-5-carboxylate.
Step 2: Hydrazinolysis to this compound
-
Materials: Ethyl pyrimidine-5-carboxylate (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol.
-
Procedure: A solution of ethyl pyrimidine-5-carboxylate in ethanol is treated with hydrazine hydrate. The mixture is heated at reflux for 4-6 hours.[7][8][9][10] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield this compound.
Head-to-Head Comparison
| Feature | Route 1: MCR Approach | Route 2: Direct Ester Synthesis |
| Number of Steps | 4 | 2 |
| Starting Materials | Simple, readily available aldehydes, malononitrile/cyanoacetamide, urea/guanidine. | Requires a more complex, pre-functionalized C3 synthon. |
| Key Challenge | The hydrolysis of the nitrile or amide can require harsh conditions and may lead to side products or decomposition of the pyrimidine ring. | The synthesis of the C3 synthon may be challenging and add to the overall step count if not commercially available. |
| Potential Yield | Variable, dependent on the efficiency of the MCR and the hydrolysis step. Overall yield may be lower due to the number of steps. | Potentially higher overall yield due to fewer steps and avoidance of a harsh hydrolysis.[11] |
| Scalability | MCRs are often scalable, but the subsequent functional group manipulations may pose challenges on a larger scale. | The directness of this route makes it potentially more amenable to large-scale synthesis, provided the starting materials are accessible. |
| Versatility | The MCR approach allows for the synthesis of a wide variety of substituted pyrimidines by simply changing the initial components. | The substitution pattern is largely determined by the available amidinium salts and the C3 synthon. |
Conclusion and Expert Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is highly versatile and utilizes simple, inexpensive starting materials. It is an excellent choice for generating a library of substituted pyrimidine-5-carbohydrazides for initial screening in drug discovery programs. However, researchers should be prepared to optimize the hydrolysis step, as it can be substrate-dependent and may impact the overall yield.
Route 2 is a more convergent and potentially higher-yielding approach for the synthesis of the unsubstituted this compound. For applications where this specific molecule is required in larger quantities and high purity, this route is likely the more efficient choice, assuming the availability of the key C3 synthon.
The ultimate selection of the synthetic route will depend on the specific objectives of the research, the scale of the synthesis, and the availability of starting materials and synthetic expertise. It is recommended to perform small-scale trial reactions to establish optimal conditions for the key steps in either route before committing to a larger-scale synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. scispace.com [scispace.com]
- 10. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrimidine-5-Carbohydrazide
This guide provides essential safety and logistical information for the proper disposal of pyrimidine-5-carbohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure operational safety and regulatory compliance. The protocols described herein are based on the known hazards associated with its core chemical structures: the pyrimidine ring and the carbohydrazide functional group.
Understanding the Hazard Profile of this compound
Assumed Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[2][3].
-
Irritation: Can cause skin, eye, and respiratory irritation[2][4].
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[3][5][6].
Immediate Safety & Handling Precautions
Before handling or disposing of this compound, it is crucial to adhere to the following safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE): A comprehensive assessment of PPE is critical. The following table summarizes the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate.[2] | To prevent contact with eyes from splashes or aerosols. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[7] | To prevent dermal absorption, a significant route of exposure for many chemicals. |
| Body Protection | A lab coat or other protective clothing is required to prevent skin contact.[8] | To protect the skin from accidental spills and contamination. |
| Respiratory | Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][9] | To prevent respiratory irritation and potential systemic toxicity from inhalation. |
General Handling Practices:
-
Wash hands thoroughly after handling, before breaks, and immediately after any contamination[2][10].
-
Do not eat, drink, or smoke in areas where chemicals are handled[2][10][11].
-
Ensure that an eyewash station and safety shower are readily accessible[9][13][14].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
For Small Spills (manageable by trained lab personnel):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover the spill[15].
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal[2][7][13].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and secure the area.
-
Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) department and/or emergency services.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. As a presumed hazardous chemical, it should not be disposed of down the drain or in regular trash[7][8].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., paper towels, gloves) in a designated, compatible, and clearly labeled hazardous waste container[8][9].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used[8]. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with the compound must be placed in a designated, puncture-resistant sharps container[8].
Step 2: Container Management
-
Container Type: Use containers that are in good condition and compatible with the chemical waste. The original manufacturer's container is often a suitable choice[8].
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include the chemical name ("this compound"), the accumulation start date, and all associated hazard warnings[8][9].
Step 3: Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8].
-
Ensure the container is tightly closed except when adding waste[7][13].
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[9][13].
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[13][16].
-
Incineration: High-temperature incineration in a facility with appropriate emission controls is the preferred method for the disposal of many organic compounds, including pyrimidines and hydrazine derivatives[7][17].
-
Chemical Treatment (for specialized cases): While oxidation with agents like sodium hypochlorite has been used for some hydrazine wastes, this can lead to the formation of hazardous byproducts and should only be performed by trained professionals under controlled conditions[15][16][17]. This method is not recommended for general laboratory practice.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. nexchem.co.uk [nexchem.co.uk]
- 17. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety Protocol: Handling Pyrimidine-5-carbohydrazide in a Research Environment
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals engaged in work with Pyrimidine-5-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is constructed on the foundational principle of precautionary risk management. The recommendations herein are derived from the known hazards of structurally analogous compounds, namely pyrimidine and carbohydrazide derivatives, to ensure the highest degree of safety in the laboratory.
Hazard Assessment: A Proactive Stance on Safety
A thorough understanding of potential hazards is the cornerstone of laboratory safety. Given that this compound combines a pyrimidine core with a carbohydrazide functional group, it is prudent to assume it may exhibit hazards characteristic of both classes of compounds.
Potential Health Hazards:
-
Acute Toxicity: A closely related isomer, Pyrimidine-2-carbohydrazide, is classified as harmful if swallowed and harmful in contact with skin.[1] Therefore, oral and dermal toxicity should be considered a significant risk.
-
Skin and Eye Irritation: Another similar compound, 4,6-Dimethylpyrimidine-2-carbohydrazide, is known to cause skin irritation and serious eye irritation.[2] The parent compound, carbohydrazide, is also a known irritant to the skin and eyes.[3][4]
-
Respiratory Irritation: Inhalation of the powdered form of this compound may lead to respiratory tract irritation.[2]
-
Allergic Skin Reaction: Carbohydrazides can cause allergic skin reactions in susceptible individuals.[5]
Potential Physical and Chemical Hazards:
-
Explosive Potential: Carbohydrazide itself is reported to pose a risk of explosion if heated under confinement.[5] This property may be conferred to its derivatives.
-
Thermal Decomposition: Upon heating, carbohydrazide and related compounds can decompose to emit toxic fumes, such as nitrogen oxides (NOx).[5]
The First Line of Defense: Engineering and Administrative Controls
Before resorting to personal protective equipment, the primary strategies for mitigating exposure to hazardous chemicals involve robust engineering and administrative controls.
-
Engineering Controls: All handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood.[6] This is the most critical engineering control to prevent the inhalation of dust or aerosols. The work area should be maintained under negative pressure relative to the surrounding laboratory space.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained and authorized personnel. Clear signage indicating the presence of a hazardous substance should be posted. It is also advisable to work with the smallest quantities of the material necessary for the experiment to minimize the potential for a significant exposure event.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, appropriate PPE provides the final, critical barrier between the researcher and the hazardous material. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[7]
| Body Area | Required PPE | Material/Standard | Rationale for Use |
| Hands | Double-gloved with chemical-resistant gloves. | Inner: NitrileOuter: Nitrile or Neoprene | To prevent skin contact, which may cause irritation, allergic reactions, or systemic toxicity.[1][8] Double-gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Eyes/Face | Safety goggles with side shields and a face shield. | ANSI Z87.1 compliant | To protect the eyes from dust particles and chemical splashes.[8] A face shield offers an extra layer of protection for the entire face, especially during procedures with a higher risk of splashing. |
| Body | Flame-resistant laboratory coat. | Nomex® or equivalent | To protect the skin and personal clothing from contamination.[7] A flame-resistant coat is recommended as a precaution due to the potential for heating and the explosive risk associated with carbohydrazides.[3] |
| Respiratory | NIOSH-approved N95 respirator or higher. | 42 CFR Part 84 | Required when handling the powder outside of a ventilated enclosure (e.g., during weighing).[7][9][10] This prevents the inhalation of fine particles that can cause respiratory irritation.[2] |
| Feet | Closed-toe, chemical-resistant shoes. | Leather or polymeric | To protect the feet from spills and falling objects.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount to ensuring safety and reproducibility.
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure the work area within the fume hood is clean and free of clutter.
-
Assemble all necessary equipment and reagents before commencing work.
-
Confirm that an appropriate chemical spill kit is readily accessible.
-
Don all required PPE as outlined in the table above.
Weighing the Compound:
-
If possible, weigh the solid material within a ventilated balance enclosure or in the fume hood.
-
Use anti-static weighing paper or a container to minimize the dispersal of the powder.
-
Carefully transfer the desired amount of this compound to a suitable reaction vessel.
-
Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Dissolution and Transfer:
-
Slowly add the solvent to the solid to prevent splashing.
-
If sonication or heating is required to facilitate dissolution, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
When transferring the solution, use a pipette or a funnel to avoid spills.
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Carefully remove and dispose of all contaminated PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Protocols: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a larger spill, evacuate the area and contact the appropriate emergency response team.
Waste Disposal: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous waste container.[6]
-
Disposal Procedure: All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[12] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour any waste down the drain.
Safe Handling Workflow
References
- 1. Pyrimidine-2-carbohydrazide | C5H6N4O | CID 11182639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 4. oxidationtech.com [oxidationtech.com]
- 5. gas-sensing.com [gas-sensing.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. About National Personal Protective Technology Laboratory | NIOSH | CDC [cdc.gov]
- 10. icslabs.com [icslabs.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
